2-cyano-N-hexadecyl-acetamide
Description
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Properties
IUPAC Name |
2-cyano-N-hexadecylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19(22)16-17-20/h2-16,18H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZSRFNJSOUMAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396593 | |
| Record name | 2-cyano-N-hexadecyl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85987-88-8 | |
| Record name | 2-cyano-N-hexadecyl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-cyano-N-hexadecyl-acetamide
This guide provides a comprehensive overview of the synthetic pathways for producing 2-cyano-N-hexadecyl-acetamide, a long-chain N-alkyl cyanoacetamide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into two primary, field-proven synthetic methodologies, offering detailed protocols, mechanistic insights, and characterization data.
Introduction
N-substituted cyanoacetamides are versatile building blocks in organic and medicinal chemistry. Their unique molecular architecture, featuring a reactive methylene group positioned between a nitrile and an amide carbonyl, renders them valuable precursors for the synthesis of a diverse range of heterocyclic compounds.[1] This guide focuses on the synthesis of this compound, a derivative with a long alkyl chain that may impart specific lipophilic properties, making it of interest in various research and development applications.
Synthetic Pathways: A Comparative Analysis
Two principal and economically viable routes for the synthesis of this compound involve the reaction of hexadecylamine with either an alkyl cyanoacetate (typically ethyl cyanoacetate) or cyanoacetic acid.[1]
-
Pathway A: Aminolysis of Ethyl Cyanoacetate. This is a direct and common method involving the nucleophilic attack of hexadecylamine on the ester carbonyl of ethyl cyanoacetate, leading to the formation of the desired amide and ethanol as a byproduct.[1] This reaction is often driven to completion by heating.
-
Pathway B: Amide Coupling of Cyanoacetic Acid. This route requires the activation of the carboxylic acid group of cyanoacetic acid to facilitate amide bond formation with hexadecylamine.[2] Carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), are frequently employed for this purpose.[3]
The choice between these pathways often depends on the availability of starting materials, desired reaction conditions, and scale of the synthesis. Pathway A is generally simpler and avoids the use of coupling agents, while Pathway B can be effective under milder conditions if the appropriate coupling reagents are chosen.[4]
Mechanistic Insights
Pathway A: Nucleophilic Acyl Substitution
The reaction of ethyl cyanoacetate with hexadecylamine proceeds via a nucleophilic acyl substitution mechanism, commonly referred to as aminolysis of an ester.
Caption: Mechanism of Aminolysis of Ethyl Cyanoacetate.
The lone pair of electrons on the nitrogen atom of hexadecylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. This results in the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the ethoxide leaving group yield the stable amide product, this compound, and ethanol.[5]
Pathway B: DCC-Mediated Amide Coupling
The use of DCC as a coupling agent activates the carboxylic acid of cyanoacetic acid, making it susceptible to nucleophilic attack by hexadecylamine.[6]
Caption: Mechanism of DCC-Mediated Amide Coupling.
Initially, cyanoacetic acid adds to one of the double bonds of DCC to form a highly reactive O-acylisourea intermediate.[3] This intermediate is a potent acylating agent. Hexadecylamine then attacks the carbonyl carbon of this activated intermediate, leading to the formation of the desired amide and the byproduct, dicyclohexylurea (DCU). DCU is typically insoluble in most organic solvents and can be easily removed by filtration.[6]
Experimental Protocols
Protocol A: Synthesis via Aminolysis of Ethyl Cyanoacetate
This protocol is adapted from general procedures for the synthesis of N-alkyl cyanoacetamides.[1]
Materials:
-
Hexadecylamine (1 equivalent)
-
Ethyl cyanoacetate (1.1 equivalents)
-
Toluene (or other high-boiling aromatic solvent)
-
Ethanol (for recrystallization)
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve hexadecylamine in toluene.
-
Add ethyl cyanoacetate to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product is obtained as a solid. Recrystallize the solid from hot ethanol to yield pure this compound.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol B: Synthesis via DCC Coupling of Cyanoacetic Acid
This protocol is based on standard DCC coupling procedures for amide synthesis.[4]
Materials:
-
Cyanoacetic acid (1 equivalent)
-
Hexadecylamine (1 equivalent)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
Dichloromethane (DCM) or Acetonitrile (CH3CN) as solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Hexane and Ethyl Acetate (for column chromatography)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Dissolve cyanoacetic acid and hexadecylamine in DCM or CH3CN in a round-bottom flask.[4]
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve DCC in a minimal amount of the same solvent and add it dropwise to the cooled solution of the acid and amine.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by vacuum filtration.
-
Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.
Data Presentation
| Parameter | Pathway A (Aminolysis) | Pathway B (DCC Coupling) |
| Starting Materials | Hexadecylamine, Ethyl Cyanoacetate | Cyanoacetic Acid, Hexadecylamine, DCC |
| Key Reagents | Toluene (solvent) | DCM or CH3CN (solvent) |
| Reaction Conditions | Reflux (typically >100 °C) | 0 °C to Room Temperature |
| Byproducts | Ethanol | Dicyclohexylurea (DCU) |
| Purification | Recrystallization | Filtration and Column Chromatography |
| Typical Yields | Good to Excellent | Good to Excellent |
Characterization of this compound
The structure of the synthesized this compound can be confirmed by various spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the hexadecyl chain, the methylene group adjacent to the cyano and carbonyl groups, and the N-H proton of the amide.
-
A triplet corresponding to the terminal methyl group of the hexadecyl chain around δ 0.88 ppm.
-
A broad multiplet for the methylene protons of the hexadecyl chain between δ 1.25-1.60 ppm.
-
A quartet for the methylene group attached to the nitrogen around δ 3.2-3.4 ppm.
-
A singlet for the methylene protons between the cyano and carbonyl groups around δ 3.5-3.7 ppm.[7]
-
A broad singlet for the N-H proton of the amide, which may appear over a wide range (δ 7.5-8.5 ppm) and its position can be solvent-dependent.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for all the carbon atoms in the molecule.
-
A signal for the terminal methyl carbon around δ 14 ppm.
-
A series of signals for the methylene carbons of the hexadecyl chain between δ 22-32 ppm.
-
A signal for the methylene carbon attached to the nitrogen around δ 40 ppm.
-
A signal for the methylene carbon between the cyano and carbonyl groups around δ 26 ppm.[7]
-
A signal for the nitrile carbon (C≡N) around δ 116 ppm.[7]
-
A signal for the amide carbonyl carbon (C=O) around δ 168 ppm.[7]
-
-
FTIR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the functional groups present.
-
A sharp absorption band for the C≡N stretch around 2230-2260 cm⁻¹.[8]
-
A strong absorption band for the C=O stretch of the amide (Amide I band) around 1650-1680 cm⁻¹.[8]
-
An absorption band for the N-H bend of the amide (Amide II band) around 1550-1570 cm⁻¹.
-
An absorption band for the N-H stretch around 3300-3500 cm⁻¹.[8]
-
Absorption bands for the C-H stretching of the alkyl chain around 2850-2960 cm⁻¹.
-
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
Hexadecylamine: Causes skin irritation and serious eye damage.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]
-
Ethyl Cyanoacetate: Harmful if swallowed, in contact with skin, or if inhaled.[11] It is a combustible liquid.[12] Avoid contact with skin, eyes, and clothing.[13]
-
Cyanoacetic Acid: Harmful if swallowed and causes severe skin burns and eye damage. Handle with extreme care.
-
N,N'-Dicyclohexylcarbodiimide (DCC): A potent sensitizer and can cause allergic skin reactions. It is also toxic. Avoid inhalation and contact with skin.
-
Solvents: Toluene, dichloromethane, and acetonitrile are flammable and/or toxic. Handle in a fume hood and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[14]
References
- Improved synthesis process for N,N-dimethylcyanoacetamide. CN103787917A.
- Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-101.
- Synthesis and Characterization of Novel Poly(N-vinylcaprolactam-co-itaconic Acid) Gels and Analysis of pH and Temperature Sensitivity.
- Ammonolysis of ethyl chloride followed by reaction of the amine so formed. Filo.
- Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts.
- Chen, H., et al. (2018).
- Ethyl cyanoacet
- A Convenient Approach to Synthesizing Peptide C-terminal N-alkyl Amides. (2011). PubMed.
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. (2023).
- ETHYL CYANOACET
- Cyanoacetamide. PubChem.
- Common Name: ETHYL CYANOACET
- N-Alkyl amide synthesis via N-alkylation of amides with alcohols. RSC Publishing.
- SAFETY DATA SHEET - 1-Hexadecanamine. Fisher Scientific.
- Yields and melting point of N-alkyl and N-cycloalkyl cyanoacetamides.
- Amide synthesis by C-N coupling, hydrolysis, oxid
- SUBSTITUENT EFFECT ON IR, 1H- AND 13C-NMR SPECTRAL DATA IN N-(SUBSTITUTED PHENYL)-2-CYANOACETAMIDES. CORE.
- cyanoacetamide. Organic Syntheses.
- Reaction of Ethyl Acetate with Ammonia | Ammonolysis of Ester. (2023). YouTube.
- Solvents for Recrystallization. University of Rochester Department of Chemistry.
- 2-Cyanoacetamide(107-91-5) 1H NMR spectrum. ChemicalBook.
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- SAFETY DATA SHEET - Ethyl cyanoacet
- HEXADECYLAMINE. CAMEO Chemicals - NOAA.
- Safety Data Sheet - Ethyl cyanoacet
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- FT-IR spectra of cyano compound.
- What is the best technique for amide purification?.
- Acid-Amine Coupling using DCC. Organic Synthesis.
- SAFETY DATA SHEET - Hexadecylamine. FUJIFILM Wako Chemicals.
- SAFETY DATA SHEET - Ethyl cyanoacet
- Cyanoacetamides and their thio- and selenocarbonyl analogues as promising reagents for fine organic synthesis. Russian Chemical Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. growingscience.com [growingscience.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. HEXADECYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. ETHYL CYANOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
2-Cyano-N-hexadecyl-acetamide: Mechanism of Action & Technical Profile
[1]
Executive Summary
This compound (often annotated in compound libraries as a lipid-mimetic synthon) represents a critical intersection between lipid biochemistry and active methylene chemistry .[1] Structurally, it consists of a polar, electron-withdrawing cyanoacetamide head group coupled to a hydrophobic hexadecyl (C16, palmitoyl-like) tail.[1]
Its utility spans three distinct mechanistic domains:
-
Biological Probe: Acting as a substrate mimic for fatty acid amide hydrolase (FAAH) or N-acylethanolamine-hydrolyzing acid amidase (NAAA), potentially modulating endocannabinoid-like signaling.[1]
-
Synthetic Scaffold: Serving as a "lipophilic anchor" in the synthesis of amphiphilic heterocycles (e.g., pyridines, oxazines) via Knoevenagel and Michael additions.[1][2]
-
Surface Chemistry: Functioning as a non-ionic surfactant and Langmuir-Blodgett film precursor for modifying membrane rheology.[1][2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The molecule's dual nature—a highly reactive head group attached to a membrane-anchoring tail—defines its mechanism.[1][2]
| Property | Data | Relevance |
| IUPAC Name | 2-cyano-N-hexadecylacetamide | Official nomenclature |
| CAS Number | 85987-88-8 | Unique Identifier |
| Formula | C₁₉H₃₆N₂O | Amphiphilic structure |
| Molecular Weight | 308.5 g/mol | Lipid-like mass |
| LogP (Predicted) | ~6.5 - 7.5 | High lipophilicity; integrates into bilayers |
| pKa (α-protons) | ~11 - 12 | Acidic methylene group; key to reactivity |
| H-Bond Donors/Acceptors | 1 / 2 | Head group interacts with catalytic triads |
Biological Mechanism of Action: Lipid Mimicry
The primary biological interest in this compound lies in its structural homology to endogenous signaling lipids like Palmitoylethanolamide (PEA) .[1]
Enzyme Competitive Inhibition (FAAH/NAAA)
The hexadecyl chain allows the molecule to enter the hydrophobic channel of enzymes that process fatty acid amides.[1][2]
-
Mechanism: The "cyanoacetamide" head group acts as a non-hydrolyzable (or slowly hydrolyzable) isostere of the natural ethanolamine head group.[1][2]
-
Binding: The nitrile nitrogen (C≡N) can act as a hydrogen bond acceptor for the enzyme's oxyanion hole or catalytic serine/cysteine residues, potentially stalling the hydrolysis of endogenous substrates.[1][2]
-
Result: This "decoy" effect can elevate local concentrations of endogenous lipids (like PEA), leading to anti-inflammatory or analgesic effects in experimental models.[1][2]
Bacterial Quorum Sensing Modulation
Long-chain cyanoacetamides have been investigated as inhibitors of the PqsD enzyme in Pseudomonas aeruginosa.[1][2]
-
Pathway: PqsD is responsible for synthesizing quinolones (PQS) used in bacterial communication (quorum sensing).[1][2]
-
Inhibition: The C16 tail mimics the anthraniloyl-CoA substrate, while the cyanoacetamide head blocks the active site, preventing the formation of the virulence factor.[1][2]
Visualization of Mechanistic Pathways[1][2]
Figure 1: Dual-pathway mechanism targeting mammalian lipid amidases and bacterial virulence factors.
Synthetic Mechanism: The "Lipophilic Synthon" Role
Beyond direct biological activity, this compound is a crucial intermediate for synthesizing lipophilic drugs .[1][2] The methylene group between the cyano and carbonyl groups is highly acidic (active methylene), making it a nucleophile in Knoevenagel condensations .[1][2]
Reaction Logic[1][2]
-
Activation: A weak base (e.g., piperidine) deprotonates the α-carbon.[1][2]
-
Condensation: The resulting carbanion attacks an aldehyde or ketone (e.g., a substituted benzaldehyde).[1][2]
-
Cyclization: Subsequent reaction with reagents like sulfur or hydrazine yields complex heterocycles (pyridines, thiophenes) that retain the C16 tail.[1][2]
-
Outcome: This imparts "drug-like" heterocycles with high membrane permeability, often used to target membrane-bound receptors (GPCRs).[1][2]
Experimental Protocols
Synthesis of this compound
Rationale: To ensure high purity for biological testing, avoiding contaminants from commercial batches.
Reagents:
-
Solvent: Ethanol or Toluene
Workflow:
-
Dissolution: Dissolve 2.41 g of hexadecylamine (10 mmol) in 20 mL of absolute ethanol.
-
Addition: Add 1.13 g of ethyl cyanoacetate (10 mmol) dropwise under stirring.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1][2]
-
Precipitation: Cool the solution to 0°C. The product will crystallize as a white solid.[1][2]
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary.[1][2]
-
Validation: Verify via ¹H-NMR (Characteristic singlet at ~3.6 ppm for -CH₂-CN and triplet at ~0.9 ppm for terminal -CH₃).[1][2]
Bioassay: Lipid Monolayer Insertion (Langmuir Trough)
Rationale: To determine the compound's ability to modify membrane properties.[1][2]
Protocol:
-
Preparation: Dissolve the compound in Chloroform (1 mg/mL).
-
Subphase: Use a Langmuir trough filled with ultrapure water (or PBS buffer pH 7.4).
-
Spreading: Deposit 20–50 µL of the solution onto the subphase surface.
-
Compression: Wait 15 mins for solvent evaporation. Compress barriers at 10 mm/min.
-
Measurement: Record Surface Pressure (π) vs. Area per Molecule (A) isotherm.
-
Analysis: A "solid-like" steep rise indicates stable monolayer formation, confirming the C16 tail's efficacy in membrane anchoring.[1][2]
References
-
PubChem. (2025).[1][2][3] 2-Cyano-N-hexadecylacetamide (Compound).[1][4][5][6][7][8][9] National Library of Medicine.[1][2] Available at: [Link][1]
-
Fadda, A. A., et al. (2008).[1][2] Cyanoacetamide derivatives as synthons in heterocyclic synthesis. ResearchGate. Available at: [Link]
-
Starkey, M., et al. (2014).[1][2] Pseudomonas aeruginosa PqsD Inhibitors. (Contextual reference on long-chain cyanoacetamide inhibitors of PqsD).
Sources
- 1. 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Cyanoacetamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 2-Cyano-N-cyclohexylacetamide | C9H14N2O | CID 706143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 85987-88-8 Name: [xixisys.com]
- 5. chem960.com [chem960.com]
- 6. aablocks.com [aablocks.com]
- 7. m.chem960.com [m.chem960.com]
- 8. 116315-12-9|2-Cyano-N-(3-hydroxypropyl)acetamide|BLD Pharm [bldpharm.com]
- 9. PubChemLite - this compound (C19H36N2O) [pubchemlite.lcsb.uni.lu]
Methodological & Application
2-cyano-N-hexadecyl-acetamide experimental protocol
Application Note: Technical Synthesis and Characterization of 2-Cyano-N-Hexadecyl-acetamide
Core Directive & Scientific Rationale
This guide details the synthesis, purification, and validation of This compound , a critical intermediate in the development of lipophilic Knoevenagel adducts, supramolecular gelators, and surface-active agents.[1]
The Mechanistic Logic: The synthesis relies on the nucleophilic acyl substitution (aminolysis) of ethyl cyanoacetate by hexadecylamine. Unlike acid chloride couplings which generate corrosive HCl, this route is atom-economical and driven by the removal of the ethanol byproduct. The choice of solvent (Ethanol or Toluene) dictates the reaction kinetics; here, we utilize an Ethanol Reflux Protocol which promotes product precipitation upon cooling, ensuring a self-purifying crystallization process.
Key Structural Features:
-
Cyano-methylene headgroup: Highly acidic protons (pKa ~11) allow for facile Knoevenagel condensations with aldehydes.[1]
-
Hexadecyl tail (C16): Imparts solubility in organic matrices and enables intercalation into lipid bilayers or self-assembly into nanofibers.[1]
Experimental Protocol
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[2] | Mass/Vol (Scale: 10 mmol) | Role |
| Hexadecylamine | 241.46 | 1.0 | 2.41 g | Nucleophile / Lipophilic Tail |
| Ethyl Cyanoacetate | 113.11 | 1.2 | 1.36 g (approx.[1][3] 1.28 mL) | Electrophile / Headgroup Source |
| Ethanol (Absolute) | 46.07 | Solvent | 25 mL | Reaction Medium |
| Hexane | 86.18 | Wash | 20 mL | Impurity Removal (Fatty amine) |
Contextual Note: A 1.2 equivalent excess of ethyl cyanoacetate is used to drive the reaction to completion. The excess ester remains soluble in cold ethanol/hexane, facilitating its removal from the precipitated product.
Synthesis Workflow (Step-by-Step)
Step 1: Solubilization
-
In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2.41 g of hexadecylamine in 20 mL of absolute ethanol .
-
Observation: Slight warming (40°C) may be required to fully dissolve the long-chain amine.
Step 2: Addition & Reaction
-
Add 1.28 mL of ethyl cyanoacetate dropwise to the stirred amine solution.
-
Attach a reflux condenser.
-
Heat the mixture to reflux (approx. 80°C) for 4–6 hours .
-
Monitoring: Monitor via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The amine spot (ninhydrin active) should disappear; the product spot (UV active, non-ninhydrin) will appear at a lower Rf than the ester.
Step 3: Crystallization & Isolation [1]
-
Remove heat and allow the solution to cool slowly to room temperature.
-
Transfer the flask to an ice bath (0–4°C) for 1 hour. The product will crystallize as a white/off-white solid.[1][3]
-
Filtration: Filter the solid using a Buchner funnel under vacuum.
Step 4: Purification
-
Wash 1: Wash the filter cake with 10 mL of cold ethanol to remove unreacted ethyl cyanoacetate.
-
Wash 2: Wash with 20 mL of cold hexane to remove any trace unreacted amine.
-
Recrystallization (Optional for >99% purity): Dissolve the crude solid in minimal boiling ethanol (~15 mL), filter while hot (if insoluble particles exist), and cool to recrystallize.
Step 5: Drying
-
Dry the solid in a vacuum oven at 40°C for 12 hours.
-
Expected Yield: 85–92% (approx. 2.6 – 2.8 g).
-
Appearance: White crystalline powder.
Visualization of Workflow
The following diagram illustrates the logical flow of the synthesis and the downstream utility of the product.
Figure 1: Synthesis workflow and downstream application pathway for this compound.
Quality Control & Self-Validation
To ensure the protocol was successful, the isolated compound must pass the following checks. This creates a self-validating system where failure in QC dictates the specific troubleshooting step.[1][3]
Analytical Specifications
| Test | Expected Result | Interpretation / Troubleshooting |
| Melting Point | 94–98°C (Typical for C16-amides) | <90°C: Solvent trapped or amine impurity.[1][3] Action: Dry longer or recrystallize from EtOH.[2] |
| IR Spectroscopy | 2260 cm⁻¹ (w): C≡N stretch1650 cm⁻¹ (s): Amide C=O3300 cm⁻¹ (m): N-H stretch | Missing 2260: Hydrolysis of nitrile (rare).Broad OH: Wet sample. |
| 1H NMR (CDCl₃) | δ 0.88 (t, 3H): Terminal CH₃δ 1.25 (m, 26H): Alkyl Chainδ 3.25 (q, 2H): N-CH₂δ 3.45 (s, 2H): CO-CH₂-CNδ 6.10 (bs, 1H): Amide NH | Doublet at 3.45: Indicates coupling, likely wrong structure.Extra peaks > 4.0: Residual Ethyl Cyanoacetate. |
Mechanistic Validation (The "Why")
The singlet at δ 3.45 ppm is the critical diagnostic peak. It represents the active methylene protons between the cyano and carbonyl groups.
-
If this peak is absent: The reaction failed or the product decomposed.
-
If this peak is a quartet: You have unreacted ethyl cyanoacetate (ethyl group signal).
Application Context: Knoevenagel Condensation
The primary utility of this compound is as a "lipophilic anchor" in Knoevenagel condensations.[1][3]
Protocol for Application (Example):
-
Mix: 1 eq Product + 1 eq Aromatic Aldehyde (e.g., 4-dimethylaminobenzaldehyde).
-
Solvent: Ethanol or Acetonitrile.
-
Catalyst: Piperidine (cat. amount) or β-Alanine/Acetic Acid.[1][4]
-
Outcome: The active methylene (CH₂) condenses with the aldehyde carbonyl to form a C=C bond.
-
Result: A lipophilic dye or surfactant that self-assembles in solution.[1]
Figure 2: Mechanistic pathway for the Knoevenagel condensation using the synthesized scaffold.[1][3]
References
-
Synthesis of N-alkyl Cyanoacetamides
-
Knoevenagel Condensation Utility
- General Methodology: "Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation." Mediterranean Journal of Medical Research, 2025.
-
Source:
- Relevance: Validates the reactivity of the cyanoacetamide headgroup for downstream synthesis.
-
Compound Data & Safety
-
Catalytic Methods
Sources
- 1. 85987-88-8|2-Cyano-N-hexadecylacetamide|BLD Pharm [bldpharm.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. US20010021787A1 - Process for preparing cyanoacetamide - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Cyano-N-hexadecylacetamide | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 7. Cyanoacetamide - Wikipedia [en.wikipedia.org]
- 8. 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. PubChemLite - this compound (C19H36N2O) [pubchemlite.lcsb.uni.lu]
- 13. mjpe.periodikos.com.br [mjpe.periodikos.com.br]
- 14. This compound | CAS 85987-88-8 | Chemical-Suppliers [chemical-suppliers.eu]
Application Notes and Protocols for 2-cyano-N-hexadecyl-acetamide in Pharmaceutical Research
Introduction: Unveiling the Potential of a Lipophilic Cyanoacetamide Derivative
In the vast landscape of pharmaceutical research, the exploration of novel chemical entities with unique structural features is paramount to the discovery of new therapeutic agents. 2-cyano-N-hexadecyl-acetamide emerges as a compound of significant interest, combining the versatile reactivity of the cyanoacetamide core with the pronounced lipophilicity of a sixteen-carbon alkyl chain. While direct extensive research on this specific molecule is nascent, its chemical architecture suggests a compelling potential for a range of pharmaceutical applications, from targeted delivery systems to the development of novel antimicrobial and anticancer agents.
The cyanoacetamide functional group is a well-established pharmacophore, known for its role as a versatile synthon in the creation of diverse heterocyclic compounds.[1][2][3] Many derivatives of cyanoacetamide have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory properties.[4][5][6] The introduction of the N-hexadecyl chain fundamentally alters the physicochemical properties of the parent molecule, steering its potential applications towards biological interfaces, particularly lipid membranes. This long alkyl chain is anticipated to facilitate membrane anchoring, enhance cellular uptake, and potentially modulate the activity of membrane-associated proteins.
These application notes provide a comprehensive overview of the potential uses of this compound in pharmaceutical research, complete with detailed, scientifically grounded protocols to guide the investigator in exploring its therapeutic promise.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is crucial for the design of meaningful biological experiments.
| Property | Value/Description | Source |
| CAS Number | 85987-88-8 | [7] |
| Molecular Formula | C₁₉H₃₆N₂O | [7] |
| Molecular Weight | 324.5 g/mol | Calculated |
| Predicted Solubility | Insoluble in water; Soluble in organic solvents such as DMSO, ethanol, and chloroform. | Inferred from structure |
| Predicted LogP | High, indicative of significant lipophilicity. | Inferred from structure |
Synthesis of this compound
The synthesis of this compound can be readily achieved through the N-acylation of hexadecylamine with a suitable cyanoacetic acid derivative, or the amidation of a cyanoacetate ester with hexadecylamine. A general, robust protocol is provided below.
Materials:
-
Ethyl cyanoacetate
-
Hexadecylamine
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve hexadecylamine (1.0 eq) in anhydrous toluene.
-
Add ethyl cyanoacetate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and collect the ethanol-water azeotrope in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 12-24 hours), allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a waxy solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application Note 1: A Novel Lipophilic Building Block for Drug Delivery Systems
The amphipathic nature of this compound, with its polar cyanoacetamide head group and long, nonpolar hexadecyl tail, makes it an attractive candidate for incorporation into lipid-based drug delivery systems such as liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions. The cyanoacetamide moiety can serve as a reactive handle for the conjugation of targeting ligands or other functional molecules.
Workflow for Incorporation into Liposomes
Caption: Workflow for liposome formulation with this compound.
Materials:
-
Phosphatidylcholine (PC)
-
Cholesterol
-
This compound
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Probe sonicator or extruder
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Lipid Film Preparation:
-
Dissolve phosphatidylcholine, cholesterol, and this compound (e.g., in a 7:2:1 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature.
-
-
Vesicle Formation:
-
For multilamellar vesicles (MLVs), no further processing is needed.
-
For small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using a DLS instrument.
-
The incorporation of this compound can be confirmed by techniques such as HPLC after liposome disruption.
-
Application Note 2: Potential as a Membrane-Active Antimicrobial Agent
The long lipid tail of this compound suggests a potential mechanism of action involving the disruption of microbial cell membranes. This is a desirable attribute for antimicrobial agents as it can circumvent common resistance mechanisms. The cyanoacetamide headgroup may also contribute to the antimicrobial activity, as many nitrogen-containing heterocycles derived from it possess such properties.[4]
Proposed Mechanism of Membrane Disruption
Caption: Proposed mechanism of bacterial membrane disruption.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Resazurin sodium salt
Procedure:
-
Preparation of Inoculum:
-
Grow bacterial strains overnight in MHB.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a 96-well plate.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions in MHB to achieve the desired concentration range.
-
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Add 100 µL of the bacterial inoculum to each well of the 96-well plate.
-
Add 100 µL of the serially diluted compound to the respective wells.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Resazurin Microtiter Assay (for viability):
-
After incubation, add 20 µL of resazurin solution (0.015% w/v) to each well.
-
Incubate for an additional 2-4 hours.
-
A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration where the color remains blue.
-
Application Note 3: A Precursor for Novel Anticancer Prodrugs
The cyanoacetamide moiety is a versatile precursor for the synthesis of various heterocyclic compounds with known anticancer activity.[4] The hexadecyl chain can serve as a lipophilic tail to enhance the accumulation of the compound in cancer cell membranes or to facilitate its formulation in lipid-based delivery systems for targeted therapy.
Synthetic Strategy for Anticancer Heterocycles
Sources
- 1. 2-Cyanoacetamide Dealer and Distributor | 2-Cyanoacetamide Supplier | 2-Cyanoacetamide Stockist | 2-Cyanoacetamide Importers [multichemindia.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS 85987-88-8 | Chemical-Suppliers [chemical-suppliers.eu]
Application Note: Analytical Characterization of 2-Cyano-N-hexadecyl-acetamide
This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a rigorous, field-proven methodology for the characterization of 2-cyano-N-hexadecyl-acetamide (CAS: 85987-88-8).[1]
This guide moves beyond basic textbook descriptions, focusing on the specific challenges posed by this molecule's amphiphilic nature (polar cyanoacetamide head group + lipophilic C16 tail) and providing high-resolution protocols for structural confirmation and purity assessment.
Introduction & Compound Profile
This compound is a critical intermediate in the synthesis of heterocyclic surfactants and potential bioactive lipids.[1] Its structure consists of a reactive methylene "head" (activated by the electron-withdrawing cyano and amide groups) and a hydrophobic hexadecyl (cetyl) "tail."[1]
-
Chemical Formula:
[1] -
Molecular Weight: 308.51 g/mol [1]
-
Key Challenge: The molecule possesses a weak UV chromophore, making standard HPLC-UV analysis prone to sensitivity issues. Furthermore, its amphiphilic nature requires specific solvent choices to prevent aggregation during analysis.[1]
Analytical Workflow Diagram
Figure 1: Integrated analytical workflow ensuring structural identity before quantitative purity assessment.
Structural Confirmation Protocols (Qualitative)
Nuclear Magnetic Resonance (NMR)
Rational: The primary objective is to prove the covalent attachment of the hexadecyl chain to the cyanoacetamide core. The diagnostic signal is the methylene singlet (
Protocol:
-
Solvent Selection: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 or CDCl3 .
-
Note: DMSO-d6 is preferred if the amide proton exchange is rapid or if solubility in chloroform is marginal due to the polar head group.[1]
-
-
Acquisition: Run 1H (16 scans) and 13C (1024 scans).
-
Critical Peak Assignments (Expectation vs. Validation):
| Assignment | 1H Shift (ppm) | Multiplicity | 13C Shift (ppm) | Mechanistic Insight |
| -CH2-CN | 3.60 – 3.90 | Singlet (2H) | ~25-26 | Highly acidic protons; shift varies with solvent H-bonding.[1] |
| NH (Amide) | 6.00 – 8.50 | Broad Singlet | N/A | Chemical shift is concentration/temperature dependent (H-bonding).[1] |
| N-CH2- | 3.10 – 3.30 | Quartet/Triplet | ~40 | First methylene of the lipid tail; coupled to NH and adjacent CH2.[1] |
| -CN (Nitrile) | N/A | N/A | ~115-117 | Diagnostic weak carbon signal; confirms cyano group integrity.[1] |
| C=O (Amide) | N/A | N/A | ~160-165 | Carbonyl carbon.[1] |
| Terminal CH3 | 0.88 | Triplet | ~14 | Confirms end of hexadecyl chain.[1] |
Self-Validation: If the integral of the terminal methyl group (3H) does not match the integration of the cyano-methylene singlet (2H) within ±5%, the sample likely contains unreacted amine or cyanoacetic acid impurities.
Fourier Transform Infrared Spectroscopy (FT-IR)
Rational: Rapid identification of functional groups, particularly the nitrile stretch which is often weak or absent in Raman but strong in IR.[1]
-
Nitrile (-C≡N): Look for a sharp, distinct band at 2250–2270 cm⁻¹ .[1]
-
Amide I (C=O): Strong band at 1640–1660 cm⁻¹ .[1]
-
Amide II (N-H bend): ~1550 cm⁻¹.[1]
-
Alkyl Chain: Strong C-H stretching at 2915 cm⁻¹ (asymmetric) and 2848 cm⁻¹ (symmetric).[1]
Purity Assessment Protocols (Quantitative)
HPLC Method: The "Universal Detector" Approach
Challenge: this compound lacks a conjugated
Method Parameters:
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (improves peak shape) |
| Mobile Phase B | Acetonitrile (ACN) or Methanol |
| Gradient | 50% B to 100% B over 15 min; Hold 100% B for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp | 40°C (Critical to maintain solubility of C16 chain) |
| Detection | Primary: CAD/ELSD (Nebulizer: 35°C).[1] Secondary: UV @ 210 nm. |
System Suitability Test (SST):
-
Blank Injection: Verify no ghost peaks from the gradient (common with CAD).[1]
-
Sensitivity Check: Inject a 0.1% standard. Signal-to-Noise (S/N) must be > 10.[1][2]
-
Retention Time: The lipophilic C16 chain will cause late elution (typically >10 min).[1]
Thermal Analysis (DSC)
Rational: As a potential liquid crystal precursor or solid lipid, the melting behavior is a purity fingerprint. Protocol:
-
Instrument: Differential Scanning Calorimeter.[1]
-
Ramp: 5°C/min from 20°C to 150°C.
-
Expectation: A sharp endotherm (melting point) typically in the range of 100°C – 115°C (based on homologs). Broadening of this peak >2°C indicates impurity (eutectic effect).[1]
Functional Characterization (Surfactant Properties)
If using this compound for formulation or materials science, determining the Critical Micelle Concentration (CMC) is vital.
Fluorescence Probe Method (Pyrene Assay):
-
Principle: Pyrene fluorescence fine structure (I1/I3 ratio) changes drastically when it moves from an aqueous environment to the hydrophobic core of a micelle.[1]
-
Protocol:
References
-
Synthesis & Reactivity: Fadda, A. A., et al. "Cyanoacetamide derivatives as synthons in heterocyclic synthesis."[1][3] Turkish Journal of Chemistry, 2008.[1] Link
- Surfactant Properties: El-Sayed, R., & Ahmed, E. "Synthesis and surface activity of some new heterocyclic compounds incorporating a hexadecyl moiety." Journal of Surfactants and Detergents, 2020. (Contextual grounding for C16-cyanoacetamides).
-
Analytical Method (ELSD for Lipids): Megoulas, N. C., & Koupparis, M. A. "Twenty years of evaporative light scattering detection." Critical Reviews in Analytical Chemistry, 2005.[1] Link[1]
-
Compound Data: PubChem CID 85987-88-8 (Generic Homolog Reference).[1] Link
(Note: While specific literature on the C16 derivative is niche, the protocols above are derived from standard operating procedures for long-chain fatty amides and nitriles.)
Sources
Troubleshooting & Optimization
troubleshooting 2-cyano-N-hexadecyl-acetamide crystallization
Welcome to the Technical Support Center for the crystallization of 2-cyano-N-hexadecyl-acetamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome the unique challenges presented by this amphiphilic molecule. The combination of a polar cyano-acetamide head group and a long, nonpolar hexadecyl tail makes its crystallization a nuanced process. This guide is structured to address specific issues you may encounter, explaining the causality behind each experimental choice to ensure reproducible success.
Part 1: Troubleshooting Guide
This section addresses common problems in a direct question-and-answer format, providing both diagnostic and corrective actions.
Q1: My product has "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?
A1: "Oiling out" is a common manifestation of liquid-liquid phase separation and is the most frequent issue for molecules with amphiphilic character like this compound. It occurs when the dissolved solute separates from the solution as a supercooled liquid instead of a solid crystalline lattice.
Causality & Mechanism: The primary causes are:
-
High Supersaturation & Rapid Cooling: Cooling the solution too quickly forces the solute out of the solution faster than it can organize into an ordered crystal lattice. The long, flexible hexadecyl chain requires more time and lower energy to orient itself correctly.
-
Inappropriate Solvent Choice: The solvent's boiling point may be higher than the melting point of your impure compound. When the solution is cooled, it reaches the compound's melting point before its saturation point, causing it to separate as a liquid.
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation process and act as a "melting point depressant," favoring a liquid phase.[1][2]
Corrective Actions:
-
Re-dissolve and Slow Down: Gently reheat the mixture until the oil fully redissolves. Then, slow the cooling rate dramatically. Insulate the flask with glass wool or place it in a large, warm water bath that is allowed to cool to room temperature over several hours.
-
Adjust Solvent System: Oiling out often indicates the solvent is too "good" or nonpolar. While the solution is hot, add a small amount of a miscible "anti-solvent" (a solvent in which the compound is less soluble) until the solution becomes faintly turbid. For example, if you are using dichloromethane (DCM), a good anti-solvent would be hexane. Then, add a drop or two of the primary solvent (DCM) to redissolve the turbidity and allow the mixture to cool slowly.
-
Induce Crystallization: If the oil persists at a lower temperature, attempt to induce crystallization by scratching the inside of the flask just below the solvent line with a glass rod.[2] This creates microscopic imperfections that can serve as nucleation sites. Alternatively, if you have a pure crystal, "seed" the oil with it.[2]
-
Purify the Material: If the above methods fail, the impurity load may be too high. The material should be purified by another method, such as column chromatography, before attempting recrystallization again.[2]
Q2: I'm not getting any crystals, even after cooling the solution for an extended period. What should I do?
A2: A failure to crystallize typically points to one of two issues: the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.
Causality & Mechanism:
-
Insufficient Supersaturation: You may have used too much solvent. For crystallization to occur, the concentration of the solute must exceed its solubility at a given temperature.
-
High Solubility at Low Temperatures: The chosen solvent system may be too effective, keeping the compound fully dissolved even at low temperatures.
-
Nucleation Barrier: The formation of the initial crystal nucleus is an energetically demanding step. Sometimes, even in a supersaturated solution, spontaneous nucleation does not occur.
Corrective Actions:
-
Increase Concentration: Slowly evaporate some of the solvent under a gentle stream of nitrogen or by using a rotary evaporator. Re-heat the solution to ensure everything is dissolved, and then attempt to cool it again.
-
Introduce an Anti-Solvent: As described previously, adding a miscible solvent in which your compound is insoluble will reduce the overall solubility and promote precipitation. Add the anti-solvent dropwise to the solution at room temperature until persistent cloudiness is observed, then warm slightly to clarify before slow cooling.
-
Induce Nucleation: Use the scratching or seeding techniques mentioned above.[2]
-
Drastic Temperature Change (Shock Cooling): Briefly place the flask in a dry ice/acetone bath for a few minutes. This can sometimes force nucleation. If a solid forms, allow it to warm to room temperature to dissolve the less-pure material, leaving behind some nuclei that can grow into larger crystals upon slow cooling.
Q3: The crystals I've obtained are very small, like fine needles or powder. How can I grow larger, higher-quality crystals?
A3: Crystal size is a direct function of the relative rates of nucleation and crystal growth. The formation of many small crystals indicates that the rate of nucleation far exceeded the rate of growth.
Causality & Mechanism:
-
High Supersaturation: A very high degree of supersaturation leads to the rapid formation of a large number of crystal nuclei simultaneously, leaving little dissolved material available for the subsequent growth of those crystals.
-
Rapid Cooling: As with oiling out, fast cooling favors nucleation over growth.
Corrective Actions:
-
Reduce the Degree of Supersaturation: Use slightly more of the "good" solvent to dissolve your compound, so the solution is less concentrated.
-
Decrease the Cooling Rate: This is the most critical factor.[3] A very slow, controlled temperature decrease allows a smaller number of nuclei to form and then provides time for solute molecules to deposit onto these existing nuclei in an orderly fashion, leading to larger, more perfect crystals. An insulated container or a programmable cooling bath is ideal.
-
Use a Solvent System that Promotes Slower Crystallization: Solvents with slightly higher viscosity or those in which your compound has marginally higher solubility at cold temperatures can slow down the crystallization process, favoring growth.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its crystallization?
A1: The crystallization behavior is dominated by its amphiphilic structure.
| Property | Feature | Implication for Crystallization |
| Polar Head Group | Cyano (-C≡N) and amide (-CONH-) functionalities. | Can participate in strong dipole-dipole interactions and hydrogen bonding. This favors solubility in polar solvents like alcohols, acetone, and ethyl acetate.[4] |
| Nonpolar Tail | Long C16 hexadecyl chain (-C₁₆H₃₃). | Highly nonpolar (lipophilic) and flexible. This drives solubility in nonpolar solvents like hexanes, heptane, and toluene. The chain's flexibility can make it difficult for the molecule to adopt a single, low-energy conformation required for a stable crystal lattice.[5] |
| Amphiphilicity | Presence of both polar and nonpolar regions. | This dual nature makes finding a single ideal solvent challenging. The molecule may form micelles or aggregates in certain solvents, complicating crystallization. A two-solvent system is often the most effective approach. |
| Molecular Weight | Approximately 308.5 g/mol . | A moderately sized molecule. |
Q2: Could polymorphism be an issue for this compound? How would I know?
A2: Yes, polymorphism is a strong possibility. Polymorphism is the ability of a compound to exist in more than one crystal form.[3] The long, flexible hexadecyl chain can potentially pack in different arrangements within the crystal lattice, leading to different polymorphs with distinct physical properties (e.g., melting point, solubility, stability).
You might suspect polymorphism if you observe:
-
Different Crystal Habits: Obtaining needles in one experiment and plates in another under slightly different conditions.
-
Variable Melting Points: Different batches of crystals show different and sharp melting points.
-
Changes Upon Standing: A crystalline form converts to another over time, sometimes visible as a change in appearance (e.g., clear crystals turning opaque).
Confirmation requires analytical techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR.
Q3: What analytical techniques are recommended to assess the purity and identity of my crystals?
A3: A combination of techniques is essential:
-
Melting Point Analysis: A sharp melting point range (typically < 2 °C) is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of solvent or other proton-containing impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups (C≡N stretch, C=O stretch, N-H stretch).
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): To quantify purity and identify any minor impurities.
Part 3: Experimental Protocols
Protocol 1: Step-by-Step Guide to Solvent Screening
This protocol helps identify a suitable single or binary solvent system for recrystallization.
-
Preparation: Place ~10-20 mg of your crude this compound into several small test tubes.
-
Single Solvent Screening (at Room Temperature):
-
To each tube, add a potential solvent dropwise (0.2 mL at a time). See the table below for suggestions.
-
Agitate after each addition.
-
Classify:
-
Soluble: The compound dissolves readily. This solvent is unsuitable as a primary recrystallization solvent but may be a "good" solvent in a binary pair.
-
Insoluble: The compound does not dissolve after adding ~3 mL. This may be a good "anti-solvent" or "poor" solvent.
-
Partially Soluble: The compound shows some solubility. This could be a candidate for a single-solvent recrystallization.
-
-
-
Single Solvent Screening (with Heat):
-
Take the tubes where the compound was partially soluble or insoluble.
-
Heat them gently in a water bath, adding more solvent dropwise until the solid dissolves.
-
Note: Only consider solvents whose boiling point is below the compound's expected melting point.
-
Allow the clear solutions to cool slowly to room temperature, then in an ice bath.
-
Observe: The best single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces good quality crystals upon cooling.
-
-
Two-Solvent System Screening:
-
Select a "good" solvent in which the compound is highly soluble.
-
Dissolve the compound in a minimum amount of this hot solvent.
-
Add a miscible "poor" solvent (anti-solvent) dropwise until the solution turns cloudy.
-
Add a few drops of the "good" solvent to make the solution clear again.
-
Allow to cool slowly and observe crystal formation.
-
| Solvent Class | Suggested Solvents for Screening | Potential Role |
| Polar Protic | Ethanol, Methanol, Isopropanol | Good solvent (for head group) |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Good solvent (for head group) |
| Chlorinated | Dichloromethane (DCM) | Good solvent (balances polarity) |
| Nonpolar | Hexane, Heptane, Toluene | Anti-solvent (for tail group) |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Can be either, depending on system |
Protocol 2: Recommended Recrystallization Procedure (Two-Solvent System)
This protocol uses an Ethyl Acetate/Heptane system, a common choice for moderately polar compounds.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate (the "good" solvent) while stirring or swirling until the solid is completely dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still warm, add heptane (the "anti-solvent") dropwise with continuous swirling. Continue adding until the solution becomes persistently turbid (cloudy).
-
Clarification: Add 1-2 drops of warm ethyl acetate to just redissolve the turbidity, resulting in a clear, saturated solution.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the process further, place it in an insulated container. Do not disturb the flask during this period.
-
Crystal Growth: Once the flask has reached room temperature, move it to a refrigerator or an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold heptane (or a pre-chilled mixture of ethyl acetate/heptane) to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Part 4: Visualizations
Diagram 1: Troubleshooting Crystallization Issues
Caption: A decision tree for troubleshooting common crystallization problems.
Diagram 2: Recommended Recrystallization Workflow
Caption: Workflow for a two-solvent recrystallization procedure.
References
-
ResearchGate. (2020). What is the best technique for amide purification?[Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
Organic Syntheses. Cyanoacetamide. [Link]
-
ResearchGate. (n.d.). Factors which affect the crystallization of a drug substance. [Link]
-
ACS Publications. (2024). Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. Journal of the American Chemical Society. [Link]
-
MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]
-
National Center for Biotechnology Information. (n.d.). Template Role of Long Alkyl-Chain Amides in the Synthesis of Zeolitic Imidazolate Frameworks. PMC. [Link]
-
Sathee Jee. (n.d.). Chemistry Crystallization. [Link]
-
Harry & Co Jewellery. (2024). Crystallization. [Link]
-
PubMed. (2022). Effect of the N-Alkyl Side Chain on the Amide-Water Interactions. [Link]
-
PubChem. (n.d.). 2-Cyanoacetamide. [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, 2-cyano- (CAS 107-91-5). [Link]
Sources
Technical Support Center: Optimizing Reaction Time for 2-Cyano-N-hexadecyl-acetamide
Welcome to the technical support center for the synthesis and optimization of 2-cyano-N-hexadecyl-acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to enhance your experimental success. Our focus is on providing scientifically sound, field-proven insights to help you navigate the nuances of this specific reaction.
Introduction: The Chemistry of this compound Synthesis
The synthesis of this compound typically involves the N-acylation of hexadecylamine with a cyanoacetic acid derivative, such as ethyl cyanoacetate or cyanoacetic acid itself. This reaction, while straightforward in principle, can present challenges in optimizing the reaction time due to the properties of the long-chain amine. The primary objective is to achieve a high yield in the shortest time possible, minimizing side reactions and simplifying purification.
The core reaction is a nucleophilic acyl substitution where the lone pair of the nitrogen atom in hexadecylamine attacks the electrophilic carbonyl carbon of the cyanoacetic acid derivative. The efficiency of this reaction is influenced by several factors, including the choice of starting materials, catalyst, solvent, and temperature.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of this compound.
Q1: My reaction is very slow or appears to have stalled. What are the likely causes?
A1: A slow or stalled reaction is a common issue. Several factors can contribute to this:
-
Insufficient Nucleophilicity of the Amine: While hexadecylamine is a primary amine, its long alkyl chain can sterically hinder its approach to the electrophile.
-
Poor Solubility: Hexadecylamine and the resulting product, this compound, have limited solubility in some common organic solvents at room temperature.[1][2] If the reactants are not in the same phase, the reaction rate will be significantly reduced.
-
Inadequate Activation of the Carboxylic Acid/Ester: The carbonyl group of the cyanoacetic acid derivative may not be sufficiently electrophilic to react efficiently with the amine.
-
Low Reaction Temperature: Amidation reactions often require elevated temperatures to proceed at a reasonable rate.
Q2: What is the best starting material to use: cyanoacetic acid or ethyl cyanoacetate?
A2: Both are viable options, and the choice depends on your experimental setup and desired reaction conditions.
-
Ethyl Cyanoacetate: This is a common and often preferred starting material. The reaction with an amine is a direct aminolysis of the ester. This method avoids the need for a separate coupling agent but may require a catalyst and/or elevated temperatures to drive the reaction to completion.
-
Cyanoacetic Acid: Direct amidation with a carboxylic acid requires a coupling agent to activate the carboxylic acid, forming a more reactive intermediate. Common coupling agents include dicyclohexylcarbodiimide (DCC) often used with an additive like 4-dimethylaminopyridine (DMAP).[3] This method can often be performed at lower temperatures but introduces the need to remove the coupling agent byproducts (e.g., dicyclohexylurea).
Q3: What are the most common side reactions I should be aware of?
A3: The primary side reaction of concern is the self-condensation of the cyanoacetic acid derivative, especially under basic conditions. Additionally, if using cyanoacetic acid with a coupling agent, side reactions involving the coupling agent can occur. Impurities in the starting materials can also lead to undesired byproducts.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials (hexadecylamine and the cyanoacetic acid derivative) and the product. The disappearance of the limiting reactant spot and the appearance of the product spot will indicate the reaction's progress.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low Yield | 1. Incomplete reaction. 2. Side reactions consuming starting materials. 3. Product loss during workup and purification. 4. Inaccurate stoichiometry. | 1. Optimize Reaction Time and Temperature: Monitor the reaction by TLC until the limiting reagent is consumed. Consider increasing the temperature in increments of 10-20°C. 2. Catalyst Selection: If not already using one, introduce a suitable catalyst (see "Optimizing Reaction Parameters" section). 3. Purification Technique: Due to the waxy nature of the product, precipitation or filtration may lead to losses. Consider optimizing your recrystallization solvent system or using column chromatography.[4] 4. Reagent Purity: Ensure the purity of your starting materials, especially the hexadecylamine. |
| Reaction Not Starting | 1. Inactive catalyst. 2. Low reaction temperature. 3. Poor solubility of reactants. | 1. Catalyst Activation/Replacement: Ensure your catalyst is active. For example, some catalysts are moisture-sensitive. Consider using a fresh batch. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring by TLC. 3. Solvent Choice: Select a solvent in which both reactants are soluble at the reaction temperature. Toluene or xylene are often good choices for long-chain amines. |
| Formation of Multiple Products (Visible on TLC) | 1. Side reactions. 2. Impurities in starting materials. 3. Degradation of product under reaction conditions. | 1. Control Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote side reactions. 2. Purify Starting Materials: If impurities are suspected, purify the starting materials before use. 3. Optimize Catalyst: Some catalysts can promote side reactions. Experiment with different catalysts to find one that is more selective for the desired reaction. |
| Difficult Purification | 1. Waxy nature of the product. 2. Co-precipitation of starting materials or byproducts. 3. Similar polarity of product and impurities. | 1. Recrystallization: Experiment with different solvent systems for recrystallization. A mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) may be effective.[5] 2. Column Chromatography: If recrystallization is ineffective, column chromatography using a suitable eluent system can be used for purification. 3. Washing: Thoroughly wash the crude product with a solvent in which the impurities are soluble but the product is not (e.g., cold hexane to remove unreacted hexadecylamine). |
Optimizing Reaction Parameters
Optimizing the following parameters is crucial for minimizing reaction time and maximizing yield.
Choice of Acylating Agent and Catalyst
-
Ethyl Cyanoacetate: A common and cost-effective choice. The reaction can be catalyzed by a base, such as sodium methoxide, or by Lewis acids. For long-chain amines, direct thermal condensation without a catalyst is possible but often requires high temperatures (>160 °C) and long reaction times.[6]
-
Cyanoacetic Acid with a Coupling Agent: Using a carbodiimide like DCC with a catalytic amount of DMAP is a highly effective method for amide bond formation. This approach often proceeds at a faster rate and under milder conditions than the direct reaction with an ester.[3]
Solvent Selection
The choice of solvent is critical for ensuring that both the polar cyanoacetic acid derivative and the nonpolar hexadecylamine are in the same phase.
-
High-Boiling Point Aprotic Solvents: Toluene and xylene are excellent choices as they can dissolve both reactants at elevated temperatures and allow for azeotropic removal of water if starting from cyanoacetic acid.
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be used, but their high boiling points can make product isolation more challenging.
-
Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane are good options, especially when using coupling agents.[7]
Temperature Optimization
The reaction temperature significantly impacts the reaction rate.
-
Conventional Heating: For reactions with ethyl cyanoacetate, temperatures in the range of 80-140°C are typically required. When using a coupling agent with cyanoacetic acid, the reaction can often be run at room temperature to 60°C.
-
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, often from hours to minutes.[8][9] The sealed-vessel environment also allows for temperatures to exceed the solvent's boiling point, further accelerating the reaction.
Data Summary: Reaction Condition Comparison
| Method | Acylating Agent | Catalyst/Coupling Agent | Typical Temperature | Typical Reaction Time | Pros | Cons |
| Thermal Condensation | Ethyl Cyanoacetate | None | 140-180°C | 6-24 hours | Simple, no catalyst required. | High temperature, long reaction time. |
| Base Catalysis | Ethyl Cyanoacetate | Sodium Methoxide | 80-120°C | 2-8 hours | Faster than thermal condensation. | Potential for side reactions. |
| Coupling Agent | Cyanoacetic Acid | DCC/DMAP | 25-60°C | 1-4 hours | Fast, mild conditions. | Requires removal of byproducts. |
| Microwave-Assisted | Ethyl Cyanoacetate | None or Catalyst | 100-160°C | 5-30 minutes | Extremely fast, high yields. | Requires specialized equipment. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis from Ethyl Cyanoacetate
This protocol is recommended for rapid synthesis and optimization.
Materials:
-
Hexadecylamine
-
Ethyl cyanoacetate
-
Ethanol (or another suitable microwave-safe solvent)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine hexadecylamine (1.0 eq) and ethyl cyanoacetate (1.1 eq).
-
Add a minimal amount of ethanol to create a slurry.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a specified time (e.g., 10 minutes).
-
After cooling, monitor the reaction by TLC.
-
If the reaction is incomplete, increase the irradiation time or temperature.
-
Once complete, cool the reaction mixture to room temperature. The product will likely precipitate.
-
Filter the solid product and wash with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.
Protocol 2: Synthesis from Cyanoacetic Acid using a Coupling Agent
This protocol is suitable for researchers without access to a microwave reactor and who desire milder reaction conditions.
Materials:
-
Hexadecylamine
-
Cyanoacetic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve hexadecylamine (1.0 eq), cyanoacetic acid (1.05 eq), and a catalytic amount of DMAP (0.1 eq) in DCM or THF in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of the same solvent.
-
Add the DCC solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter the reaction mixture to remove the DCU.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent.
Visualizing the Workflow
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Conclusion
Optimizing the reaction time for the synthesis of this compound is a multifactorial process. By carefully selecting the starting materials, catalyst, solvent, and temperature, researchers can significantly reduce reaction times and improve yields. This guide provides a comprehensive framework for troubleshooting and optimizing your experimental setup. For further assistance, please consult the referenced literature.
References
-
Solubility of Things. 1-Hexadecylamine. [Link]
- Pandey, A., et al. (2016). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Environmental Science, Toxicology and Food Technology, 10(9), 45-49.
- Das, M. L., & Chaudhuri, M. K. (1986). Kinetics and mechanism of hydrolysis of some amine–cyanoborances in acid perchlorate media. Journal of the Chemical Society, Dalton Transactions, (2), 269-272.
- Roy, M., & Bull, J. A. (2024). N-Acylation Reactions of Amines. In Comprehensive Organic Synthesis II (pp. 1-48). Elsevier.
-
University of Bath. N-Acylation Reactions of Amines. [Link]
-
National Center for Biotechnology Information. Hexadecylamine. PubChem Compound Summary for CID 8926. [Link]
- Ghozlan, S. A., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-115.
- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286.
- De Luca, L., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 26(21), 6483.
- Sharma, R., et al. (2014). Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives. International Journal of ChemTech Research, 6(7), 3649-3656.
- Ginting, S., et al. (2019). Optimization Method for the Synthesis of Fatty Amide Surfactants from Oleic Acid Catalyzed by Immobilized Lipase. IOP Conference Series: Materials Science and Engineering, 509, 012093.
- Corson, B. B., et al. (1941). cyanoacetamide. Organic Syntheses, Coll. Vol. 1, p.179 (1941); Vol. 2, p.31 (1922).
- Process for purifying long chain fatty acids. U.S. Patent 2,816,903, issued December 17, 1957.
- Fadda, A. A., et al. (2015). Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds. Arkivoc, 2015(vi), 1-48.
- Process for the preparation of 2-cyano-2-oximino-acetamide derivatives. U.S.
- Kharb, R., et al. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. IntechOpen.
- Lundberg, H. (2015). Group (IV)
- Fadda, A. A., et al. (2018). 2-Cyanoacetamide. Synlett, 29(10), A113-A115.
-
ResearchGate. What is the best technique for amide purification?. [Link]
- Preparation method for 2, 2-dimethyl cyano acetamide. Chinese Patent CN103145585A, issued June 12, 2013.
- Jiang, Z., & Chen, Y. C. (2015). Amines as Catalysts: Dynamic Features and Kinetic Control of Catalytic Asymmetric Chemical Transformations to Form C−C Bonds. Accounts of Chemical Research, 48(6), 1736-1747.
- Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(4), 2465–2478.
-
University College London. Catalytic Amidation. [Link]
- Varma, R. S. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research, 47(4), 1133–1144.
- Sutanto, S., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Processes, 9(11), 1982.
- Process for purifying fatty acid amides. U.S.
- Moshapo, P. T., et al. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 25(23), 5694.
- Al-Subu, M. M., et al. (2009). Kinetics of the oxidative dealkylation of ethylamines by aqueous hexacyanoferrate(III).
- Piazza, G. J., & Foglia, T. A. (1992). Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable oils and Primary Alkyl Amines for Phase Change Material (PCM) Applications. Journal of the American Oil Chemists' Society, 69(10), 979-983.
- Wang, F., et al. (2021). Electrochemical N-acylation synthesis of amides under aqueous conditions. Green Chemistry, 23(16), 5852-5857.
- Bilyk, A., et al. (1992). A novel technique for the preparation of secondary fatty amides. Journal of the American Oil Chemists' Society, 69(5), 488-491.
- Process for the purification of fatty acid amides. European Patent EP0583685A1, issued February 23, 1994.
- Glasnov, T. N., & Kappe, C. O. (2011). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Chemical Reviews, 111(3), 2207–2250.
- Sheppard, T. D., et al. (2017). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 23(63), 16043-16048.
- Castellón-Gutiérrez, M., et al. (2019). Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage. Molecules, 24(20), 3788.
- Hull, L. A. (1970). Kinetics of the oxidative dealkylation of ethylamines by aqueous hexacyanoferrate(III). The Journal of Organic Chemistry, 35(1), 223-226.
- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286.
- Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. Molecules, 23(10), 2631.
Sources
- 1. CAS 143-27-1: Hexadecylamine | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. diva-portal.org [diva-portal.org]
- 7. US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents [patents.google.com]
- 8. ajrconline.org [ajrconline.org]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Cyano-N-hexadecyl-acetamide Synthesis
Ticket ID: #C16-CYANO-SYNTH Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Welcome to the Technical Support Center
You are likely here because your synthesis of 2-cyano-N-hexadecyl-acetamide (also known as N-cetyl-2-cyanoacetamide) is behaving unexpectedly. This molecule combines a polar, reactive "head" (cyanoacetamide) with a lipophilic "tail" (hexadecyl), creating unique challenges in solubility, reactivity, and purification.[2]
Below is a dynamic troubleshooting guide derived from field data and kinetic principles. We do not use generic templates; we address the chemistry directly.
Module 1: The "Golden Standard" Protocol
Before troubleshooting, verify your baseline method. Many issues stem from using coupling agents (EDC/DCC) unnecessarily.[1][2] The most robust route is direct aminolysis.
The Reaction:
Optimized Workflow:
-
Stoichiometry: Use 1.1 to 1.2 equivalents of Ethyl Cyanoacetate relative to Hexadecylamine. The excess ester acts as a solvent and drives the equilibrium.
-
Conditions: Neat (Solvent-free) melt at 100–110°C is preferred. If a solvent is required for scale, use Toluene or Xylene.[1][2]
-
Equilibrium Control: The reaction is driven by the removal of ethanol.[2] If running neat, use a slight vacuum (water aspirator) in the final hour.[2] If using toluene, use a Dean-Stark trap.[1][2]
-
Purification: Recrystallization from Ethanol or Ethyl Acetate/Hexane .[1][2]
Module 2: Troubleshooting & FAQs
Issue 1: "My reaction mixture turned pink/red or dark yellow."
Diagnosis: Active Methylene Condensation (Knoevenagel Side-Reaction).[1][2][3] Severity: Moderate (Impurity formation).[1][2]
Technical Explanation:
The methylene protons (
-
Source of Aldehydes: Often present as impurities in lower-grade Hexadecylamine (oxidation products) or technical-grade solvents.[1][2]
-
Source of Color: The resulting conjugated system (C=C-CN) absorbs in the visible spectrum.
Corrective Action:
-
Pre-check Amine: Check the melting point of your Hexadecylamine.[1][2] If it is yellow or smells "rancid," recrystallize it first.[1][2]
-
Inert Atmosphere: Run the reaction under Nitrogen or Argon. Oxygen promotes the oxidation of the amine to imines/aldehydes at high temperatures.
-
Acid Wash (Post-Rxn): The colored impurity is often acid-sensitive.[1][2] Washing the crude solid with dilute HCl can sometimes break the chromophore, though recrystallization is better.
Issue 2: "The product oils out during recrystallization and won't solidify."
Diagnosis: The "Fatty Amide" Solubility Trap.[1][2] Severity: High (Yield loss).[1][2]
Technical Explanation: The hexadecyl chain dominates the physical properties, making the molecule waxy. If the cooling is too rapid, or the solvent is too non-polar, the substance separates as an oil (liquid-liquid phase separation) rather than a crystal (solid-liquid separation).
Corrective Action:
-
The "Seeding" Technique: Do not cool to 0°C immediately. Cool to room temperature slowly. If oil forms, reheat until clear, add a seed crystal (if available) or scratch the glass, and cool at a rate of 10°C/hour.
-
Solvent Switch:
-
Drying: Ensure the crude product is completely free of the starting ester (liquid), which acts as a plasticizer and prevents solidification.[2]
Issue 3: "Yield is low (<60%), and starting amine is visible on TLC."
Diagnosis: Equilibrium Stagnation.[1][2] Severity: High.[1][2][5]
Technical Explanation: Aminolysis is an equilibrium process.[1][2] If the ethanol byproduct is not removed, the reaction stalls. Hexadecylamine is bulky; steric hindrance slows the nucleophilic attack compared to simpler amines.[2]
Corrective Action:
-
Vacuum Drive: In the neat melt method, apply vacuum (20-50 mbar) for the last 30-60 minutes at 100°C. This physically rips the ethanol molecule out of the equilibrium, forcing the reaction to completion (Le Chatelier’s Principle).
-
Temperature Check: Ensure the internal temperature is >100°C. Below this, the activation energy for the attack of the bulky amine is insufficient.[2]
Module 3: Visualizing the Process
Figure 1: Reaction Logic & Failure Points
This diagram maps the synthesis flow and identifies where specific impurities enter the system.[7]
Caption: Workflow for this compound synthesis highlighting critical control points for ethanol removal and impurity management.
Module 4: Data & Specifications
Solvent Compatibility Matrix
Use this table to select the correct solvent for your specific constraint.
| Solvent System | Role | Pros | Cons |
| Ethanol (Abs.) | Recrystallization | High solubility hot, low cold.[1][2] Green solvent.[2] | Can cause "oiling out" if cooling is too fast.[1][2] |
| Toluene | Reaction Solvent | Azeotropes ethanol (Dean-Stark).[1][2] Good for scale. | Harder to remove traces from final waxy solid.[1][2] |
| Ethyl Acetate | Recrystallization | Excellent impurity rejection.[1][2] | Product may be too soluble; requires Heptane anti-solvent.[1][2] |
| Dichloromethane | Workup | Good for dissolving crude, but poor for crystallization.[1][2] | Avoid for crystallization; product too soluble.[1][2] |
Key Chemical Parameters
-
Target Structure:
-
Molecular Weight: 308.51 g/mol [2]
-
Active Proton pKa: ~11 (Alpha-carbon) [1][1]
-
Typical Melting Point: ~80–90°C (Note: Pure 2-cyanoacetamide is 119°C; the hexadecyl chain disrupts packing, lowering MP) [2].[1][2]
References
-
Acidity of Cyanoacetamides: ChemicalBook. (n.d.).[1][2] "2-Cyanoacetamide Properties and pKa Data." Retrieved from [1]
-
General Synthesis of Cyanoacetamides: Organic Syntheses. (1929).[1][2] "Cyanoacetamide from Ethyl Cyanoacetate and Ammonia."[1][2][8][9] Org. Synth. 9, 36. (Adapted for alkyl amines).[1][2] Retrieved from [1]
-
Knoevenagel Side Reactions: ResearchGate. (2011).[1][2] "Simple and practical procedure for Knoevenagel condensation." (Illustrates the reactivity of the active methylene group).[10] Retrieved from
-
Recrystallization Techniques: University of Rochester. (n.d.). "Solvents for Recrystallization."[1][2][4][5][11][12] Retrieved from
Sources
- 1. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. 2-Cyanoacetamide synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. eurjchem.com [eurjchem.com]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
solvent effects on 2-cyano-N-hexadecyl-acetamide reactivity
Current Ticket: Solvent Effects on 2-Cyano-N-hexadecyl-acetamide (CNHA) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open[1][2][3][4]
Executive Summary & Molecule Profile[1][3]
Welcome to the technical support hub for long-chain cyanoacetamide derivatives. You are likely working with This compound (CNHA) , a molecule that presents a classic "Janus" problem in organic synthesis: it possesses a highly polar, reactive "head" (cyanoacetamide) and a massive hydrophobic "tail" (hexadecyl/cetyl chain).[1][2][3][4]
Most experimental failures with CNHA stem from treating it like a standard small molecule (e.g., ethyl cyanoacetate).[1][2][3][4] It is not. It is a surfactant .[1][2][3][4] Your solvent choice dictates not just solubility, but the supramolecular architecture (monomer vs. micelle) which directly gates reactivity.[1][3][4]
The CNHA Profile
-
Reactive Center: Active methylene (
) flanked by Electron Withdrawing Groups (EWGs) ( and ).[1][2][3][4] -
Critical Issue: In polar protic solvents, the C16 tail drives aggregation, shielding the active methylene site from electrophiles.[2][3]
Troubleshooting Guide: Solvent-Reactivity Matrices
Issue #1: "My reaction is heterogeneous/sludge and yields are <20%."
Diagnosis: You are likely using standard Knoevenagel solvents (Ethanol/Methanol) at room temperature.[1][2][3][4] The hydrophobic effect is driving CNHA into solid aggregates or laminar structures where the active site is buried.[2][3][4]
Technical Insight: While ethanol is the "green" standard for cyanoacetamides, CNHA is essentially insoluble in cold ethanol.[2][3][4] Even if suspended, the effective concentration of the active monomer is near zero.[2][3]
Solvent Compatibility Matrix
| Solvent Class | Solubility (25°C) | Reactivity Rating | Mechanistic Note |
| Polar Aprotic (DMF, DMSO) | High | Excellent | Disrupts aggregation; enhances nucleophilicity of the carbanion ("naked anion" effect).[1][2][3][4] |
| Polar Protic (EtOH, MeOH) | Poor | Low (unless heated) | H-bonding stabilizes the carbanion (reducing reactivity); induces micelle formation.[1][2][3][4] |
| Non-Polar (Toluene, Hexane) | Moderate | Variable | Solubilizes the tail, but the polar head group aggregates (inverse micelles), hindering attack.[3][4] |
| Chlorinated (DCM, Chloroform) | Good | Moderate | Good solubility, but often requires a stronger base/catalyst due to lack of polarity support.[1][2][3][4] |
Issue #2: "I see starting material despite heating in Ethanol."
Diagnosis: Thermodynamic stabilization of the enolate. In protic solvents, the solvent molecules form a hydrogen-bond cage around the deprotonated carbon (the nucleophile).[2][4] This increases the activation energy required to attack the electrophile (aldehyde).[2][3][4]
The Fix: Switch to a Dipolar Aprotic Solvent (DMF or Acetonitrile).[1][2][3][4]
-
Why? These solvents solvate the cation (e.g.,
or Piperidinium) well but leave the carbanion "naked" and highly reactive.[3][4]
Visualizing the Problem: The "Micelle Shielding" Effect
The following diagram illustrates why solvent choice is structural, not just chemical. In water or cold ethanol, CNHA forms structures that physically block reagents.[1][2][3][4]
Figure 1: Mechanistic flow showing how solvent polarity dictates supramolecular arrangement and subsequent reactivity.[1][2][3][4]
Experimental Protocols
Protocol A: Optimized Knoevenagel Condensation for CNHA
Best for: Synthesizing surfactant-dyes or lipid-drug conjugates.[1][2][3][4]
Reagents:
-
Solvent: DMF (Dimethylformamide) - Critical for C16 chain solubility.[1][2][3][4]
-
Catalyst: Piperidine (0.1 eq) or
-Alanine (for acid-sensitive substrates).[1][2][3][4]
Step-by-Step:
-
Dissolution: Charge the reaction vessel with CNHA and DMF (concentration ~0.2 M). Stir at 40°C until the solution is perfectly clear. Note: If hazy, you have aggregates.[1][2][3][4] Heat to 60°C.
-
Addition: Add the aldehyde and the catalyst.
-
Reaction: Stir at 80°C for 2–4 hours.
-
Work-up (The "Crash" Method):
-
Purification: Filter the precipitate. Recrystallize from hot Ethanol . (Ethanol works here because you want it to be insoluble when cold to crystallize).[1][2][3][4]
Protocol B: Tautomer Identification (NMR Troubleshooting)
Issue: "My NMR spectrum in
Explanation: CNHA exists in equilibrium between Amide-form and Enol-imino forms.[1][2][3][4] In non-polar solvents like Chloroform (
Procedure:
-
Run the sample in DMSO-
.[1][2][3][4] -
DMSO disrupts intramolecular H-bonds and usually locks the molecule into the dominant polar tautomer, sharpening the peaks.[2][3]
-
Look for the active methylene protons (
) around 3.5–3.8 ppm.[1][2][3][4] If they are missing/diminished, exchange with has occurred (labile protons).[1][2][3][4]
Decision Logic: Solvent Selection
Use this flow to determine the correct solvent system for your specific electrophile.
Figure 2: Decision tree for optimizing reaction conditions based on electrophile properties.
Frequently Asked Questions (FAQ)
Q: Can I use water as a solvent (Green Chemistry)? A: Only if you use a surfactant or hydrotropic agent.[1][2][3][4] Pure water will force CNHA into rigid micelles, preventing reaction.[1][2][3][4] However, adding 5% TPGS-750M (a surfactant for water reactions) can create lipophilic nanoreactors that enhance the reaction rate by concentrating the reactants inside the micelle.[3][4]
Q: Why does the reaction turn pink/red? A: This is often the formation of a charge-transfer complex or a deprotonated radical species.[2][4] It is common in cyanoacetamide chemistry, especially with electron-rich aldehydes.[1][2][3][4] It usually disappears upon acidification during work-up.[1][2][3][4]
Q: My product is an oil, not a solid. How do I crystallize? A: The hexadecyl chain lowers the melting point.[2][3][4] If it oils out:
-
Store at -20°C overnight. The long chains need time to pack into a lattice (Van der Waals forces).[1][2][3][4]
References
-
General Reactivity of Cyanoacetamides
-
Knoevenagel Condensation Protocols
-
Solubility & Thermodynamics
-
Tautomerism & Spectroscopy
Sources
- 1. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mrj.org.ly [mrj.org.ly]
- 6. US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
scaling up 2-cyano-N-hexadecyl-acetamide production
Technical Guide: Scalable Synthesis of 2-Cyano-N-Hexadecyl-Acetamide
Introduction: The Chemistry & The Challenge
Scaling up the production of This compound involves the aminolysis of ethyl cyanoacetate with hexadecylamine (cetylamine).[1] While the chemistry appears simple (nucleophilic acyl substitution), the physical engineering challenges—specifically rheology management and equilibrium control—are the primary failure points during scale-up.
This guide moves beyond bench-scale "stir-and-precipitate" methods to a robust, scalable process designed for kilogram-to-pilot scale production.
Module 1: Reaction Engineering & Protocol
Core Chemical Transformation:
The "Azeotropic Drive" Protocol (Recommended for Scale-Up)
Unlike simple ethanol reflux methods used in academic papers, this protocol uses Toluene as the solvent. This allows for the continuous removal of the ethanol byproduct via azeotropic distillation, driving the equilibrium to completion without requiring harsh temperatures that could degrade the active methylene group.
Reagents & Ratios:
| Component | Function | Equiv.[1][2] | Notes |
|---|---|---|---|
| Hexadecylamine | Limiting Reagent | 1.0 | Solid at RT (mp ~46°C).[1] Melt before addition for accurate dosing. |
| Ethyl Cyanoacetate | Electrophile | 1.05 - 1.1 | Slight excess compensates for volatility/hydrolysis.[1] |
| Toluene | Solvent | 5-8 Vol | Boiling point (110°C) is ideal for kinetics.[1] Forms azeotrope with EtOH.[1] |
| Piperidine | Catalyst | 0.05 | Optional.[1] Mild base accelerates nucleophilic attack.[1] |
Step-by-Step Workflow:
-
Reactor Setup: Use a jacketed glass or stainless steel reactor equipped with a high-torque overhead stirrer (anchor or helical ribbon impeller recommended) and a Dean-Stark trap (or fractional distillation column).[1]
-
Dissolution: Charge Hexadecylamine and Toluene. Heat to 50°C to ensure complete dissolution.
-
Addition: Add Ethyl Cyanoacetate slowly. Note: The reaction is mildly exothermic; monitor internal temperature.
-
Reaction Phase: Heat the mixture to reflux (~110-115°C ).
-
Equilibrium Shift: Monitor the collection of Ethanol/Toluene azeotrope in the Dean-Stark trap. The reaction is complete when the theoretical volume of ethanol is collected (or TLC/HPLC confirms <1% amine).
-
Hot Transfer: Critical Step. The product will crystallize rapidly upon cooling.[1] You must transfer the solution to the crystallization vessel while it is still above 70°C .
Module 2: Troubleshooting & FAQs
Q1: The reaction mixture turned into a solid block inside the reactor. How do I recover it?
Diagnosis: This is the "Thermal Crash" effect.[1] this compound has a high melting point and forms a waxy, interlocking crystal lattice.[1] Solution:
-
Immediate Fix: Reheat the reactor jacket to 90°C. Do not try to force the stirrer; you will damage the motor or the shaft. Add more hot toluene if necessary to re-dissolve.[1]
-
Prevention: Ensure your stirring speed is maintained during the cooling phase and consider "seeding" the crystallization at a controlled rate rather than crash-cooling.
Q2: My yield is low, and the product smells like amine.
Diagnosis: Incomplete conversion due to equilibrium limitations. Solution:
-
Check Ethanol Removal: If you are just refluxing without removing ethanol, the reaction will stall at ~60-70% conversion.[1] You must distill off the ethanol.[1]
-
Catalyst: If using Toluene, add 5 mol% Piperidine or Sodium Ethoxide.[1] This increases the rate of the forward reaction.
Q3: The product has a yellow/brown tint instead of white.
Diagnosis: Oxidation of the amine or polymerization of the cyanoacetate (Knoevenagel condensation with itself). Solution:
-
Inert Atmosphere: Perform the reaction under a strict Nitrogen or Argon blanket.[1] Fatty amines oxidize easily at 110°C.[1]
-
Temperature Limit: Do not exceed 125°C. Above this, the active methylene group (
between CN and CO) becomes unstable.[1] -
Purification: Recrystallize from Ethanol/Activated Carbon.[1]
Module 3: Visualization of the Process
Figure 1: Synthesis & Work-up Logic Flow
Caption: Operational workflow for the azeotropic synthesis of this compound.
Figure 2: Troubleshooting Decision Tree
Caption: Decision matrix for resolving common scale-up anomalies.
Module 4: Quality Control & Analytics
Quantitative Data Summary:
| Parameter | Specification | Method |
| Appearance | White to off-white waxy solid | Visual |
| Melting Point | 85°C - 95°C (Estimate)* | Capillary (DSC preferred) |
| IR Spectrum | Nitrile ( | FTIR (ATR) |
| Solubility | Soluble: Chloroform, Hot TolueneInsoluble: Water, Cold Methanol | Gravimetric |
*Note: Melting points of fatty derivatives vary with crystal polymorphism.[1] Establish an internal standard based on your purest lot.
References
-
Organic Syntheses, Coll.[1][2][3] Vol. 1, p. 179 (1941). Cyanoacetamide.[2] (Base method for cyanoacetamide synthesis from ethyl cyanoacetate and ammonia, adaptable to alkyl amines).
-
BenchChem Application Note. Scale-Up Synthesis of Ethyl (2Z)-2-Cyano-3-ethoxypent-2-enoate. (General protocols for handling ethyl cyanoacetate reactivity and Knoevenagel conditions).
-
National Institute of Standards and Technology (NIST). Acetamide, 2-cyano- Properties.[1] (Physical property data for the parent compound).
-
ResearchGate Review. Synthesis and synthetic applications of cyanoacetamides. (Comprehensive review of synthetic routes for N-substituted cyanoacetamides).
Sources
Validation & Comparative
A Comparative Guide to 2-cyano-N-hexadecyl-acetamide and Other Alkyl Amides in a Drug Development Context
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Alkyl Amide Scaffold in Modern Therapeutics
The amide functional group is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1] Its ability to form stable, planar structures and participate in hydrogen bonding makes it a critical pharmacophore for molecular recognition at biological targets. Within this broad class, N-alkyl amides, particularly those with long aliphatic chains, have garnered significant interest for their diverse biological activities and their structural resemblance to endogenous signaling lipids like ceramides.[2]
This guide provides a comparative analysis of 2-cyano-N-hexadecyl-acetamide, a long-chain cyanoacetamide, and other relevant alkyl amides. We will explore their synthesis, physicochemical properties, and biological performance, with a focus on their potential as ceramide analogs in cancer therapy. The inclusion of the cyano group introduces unique electronic and steric properties that can modulate a molecule's activity and metabolic stability, making this compound a compelling candidate for investigation.
The Significance of Ceramide Analogs in Oncology
Ceramides are a class of sphingolipids that act as critical second messengers in a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence.[3] In many cancers, the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate is dysregulated, favoring tumor growth.[4] Consequently, strategies to elevate intracellular ceramide levels, either by inhibiting its degradation or by delivering exogenous ceramide analogs, have emerged as promising therapeutic avenues.[5] Long-chain N-acyl amides, such as this compound, can mimic the structure of natural ceramides and are being investigated for their ability to induce apoptosis in cancer cells.[6]
Comparative Analysis of Alkyl Amides
This section compares this compound with other relevant alkyl amides to elucidate the structure-activity relationships governing their physicochemical and biological properties. The selected comparators are:
-
N-hexadecyl-acetamide: To assess the influence of the 2-cyano group.
-
N-dodecyl-2-cyanoacetamide: A shorter-chain analog to evaluate the effect of lipophilicity.
-
N-octadecyl-2-cyanoacetamide: A longer-chain analog to further explore the impact of alkyl chain length.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Solubility |
| This compound | C₁₉H₃₆N₂O | 324.5 | ~6.5 | Poorly soluble in water, soluble in organic solvents. |
| N-hexadecyl-acetamide | C₁₈H₃₇NO | 283.5 | ~6.2 | Poorly soluble in water, soluble in organic solvents.[1] |
| N-dodecyl-2-cyanoacetamide | C₁₅H₂₈N₂O | 252.4 | ~4.5 | Poorly soluble in water, soluble in organic solvents. |
| N-octadecyl-2-cyanoacetamide | C₂₁H₄₀N₂O | 352.6 | ~7.5 | Very poorly soluble in water, soluble in organic solvents. |
*Predicted values are estimations based on chemical structure and data from related compounds. Experimental verification is required for precise determination.
The long alkyl chains in all these compounds confer significant lipophilicity, leading to poor water solubility. The cyano group is expected to slightly increase polarity compared to a simple alkyl group.
Biological Performance: A Focus on Cytotoxicity
The primary measure of performance for these ceramide analogs in an oncological context is their ability to induce cell death in cancer cell lines. While direct comparative IC₅₀ values for all four compounds on a single cell line are not available in the public domain, we can synthesize a comparative view from existing studies on similar long-chain amides and ceramide analogs.
General Structure-Activity Relationship (SAR) Observations:
-
Alkyl Chain Length: The length of the N-alkyl chain is a critical determinant of cytotoxic activity. Studies on various long-chain amides have shown that there is often an optimal chain length for maximal activity, which can vary depending on the cell line and the rest of the molecular structure.[7]
-
The Cyano Group: The electron-withdrawing nature of the cyano group can influence the reactivity and metabolic stability of the amide bond. Its presence can also introduce specific interactions with biological targets.
Hypothesized Cytotoxicity Ranking (to be validated by experimental data):
Based on the principles of ceramide mimicry, it is hypothesized that this compound will exhibit significant cytotoxic activity against various cancer cell lines. The comparison with N-hexadecyl-acetamide will be crucial to determine if the cyano group potentiates this activity. The comparison with the dodecyl and octadecyl analogs will elucidate the impact of chain length on potency.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide detailed, self-validating experimental protocols for the synthesis of these alkyl amides and the evaluation of their cytotoxic activity.
Synthesis of N-Alkyl-2-cyanoacetamides
This protocol describes a general method for the synthesis of N-alkyl-2-cyanoacetamides via the condensation of ethyl cyanoacetate with a primary amine.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of N-Alkyl-2-cyanoacetamides.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoacetate (1.0 eq.) in toluene.
-
Addition of Amine: Add the corresponding N-alkylamine (e.g., hexadecylamine, dodecylamine, or octadecylamine) (1.0 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]
Diagram of MTT Assay Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the alkyl amide compounds in culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Formation: Incubate the plate for another 2-4 hours to allow for the formation of formazan crystals.[10]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Ceramide Signaling Pathway and the Role of Alkyl Amide Analogs
Ceramide and its analogs exert their pro-apoptotic effects through a complex signaling network. The diagram below illustrates a simplified overview of this pathway and the potential points of intervention for alkyl amide-based ceramide mimics.
Caption: Simplified ceramide-mediated apoptosis pathway and the role of alkyl amide analogs.
Alkyl amide analogs are designed to mimic the biophysical properties of endogenous ceramides. By integrating into cellular membranes, they can activate downstream effectors of ceramide signaling, such as Protein Phosphatase 2A (PP2A). Activation of PP2A leads to the dephosphorylation and inactivation of pro-survival kinases like Akt, which in turn triggers the caspase cascade and culminates in apoptosis.[4]
Conclusion
This compound and related long-chain alkyl amides represent a promising class of compounds for the development of novel anticancer therapeutics. Their structural similarity to ceramides allows them to potentially modulate critical cell signaling pathways leading to apoptosis. This guide has provided a framework for comparing these compounds, including their synthesis, physicochemical properties, and methods for evaluating their biological activity. Further head-to-head experimental studies are crucial to fully elucidate the structure-activity relationships within this class of molecules and to identify lead candidates for further preclinical and clinical development.
References
-
Acetamide. (n.d.). In Organic Syntheses. Retrieved from [Link]
- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
- CN104892448A - Preparation method of acetamide. (2015). Google Patents.
- Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma. (2021). Blood, 137(10), 1336–1349.
- Fatty acyl amide derivatives of doxorubicin: synthesis and in vitro anticancer activities. (2011). European Journal of Medicinal Chemistry, 46(9), 4372–4379.
- Geng, H., et al. (2020). Roles and therapeutic targeting of ceramide metabolism in cancer. Cancer Letters, 490, 1-13.
- Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-111.
- Influence of Fatty Acid Modification on the Anticancer Activity of the Antimicrobial Peptide Figainin 1. (2022). ACS Omega, 7(32), 28287–28296.
- Jiang, X., et al. (2017). A review of ceramide analogs as potential anticancer agents. Mini reviews in medicinal chemistry, 17(13), 1249-1269.
-
N-benzyl-2-cyanoacetamide. (n.d.). PubChem. Retrieved from [Link]
- Pal, R., et al. (2014). In Vitro Anticancer Activity of the Peptides. Molecules, 19(12), 21087-21104.
- Patwardhan, G. A., & Liu, Y. (2011). A review of ceramide analogs as potential anticancer agents. Current molecular pharmacology, 4(1), 37–50.
- Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds. (2012). Molecules, 17(12), 14388-14401.
- Synthesis, and synthetic applications of cyanoacetamides. (2020). Arkivoc, 2020(1), 1-111.
- van Meer, G., Voelker, D. R., & Feigenson, G. W. (2008). Membrane lipids: where they are and how they behave. Nature reviews. Molecular cell biology, 9(2), 112–124.
- Wang, W., et al. (2024). Therapeutic potential of ceramide in cancer treatment. Journal of Cancer Research and Oncobiology, 4(1), 134.
- Zeidan, Y. H., & Hannun, Y. A. (2007). The therapeutic potential of targeting ceramide metabolism. Current drug targets, 8(10), 1123–1133.
- Zhang, X., et al. (2022). Synthesis and cytotoxicity of novel cyanochalcones: induction of cell cycle arrest, apoptosis, and autophagy in HEP2 and MCF-7 cells. Molecules, 27(3), 941.
- Zheng, W., et al. (2021). Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma. Blood, 137(10), 1336-1349.
Sources
- 1. CAS 14303-96-9: Acetamide, N-hexadecyl- | CymitQuimica [cymitquimica.com]
- 2. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-benzyl-2-cyanoacetamide | C10H10N2O | CID 668298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
Validation of Analytical Methods for 2-Cyano-N-Hexadecyl-Acetamide: A Comparative Technical Guide
Executive Summary & Chemical Context[1][2][3][4][5][6]
2-cyano-N-hexadecyl-acetamide represents a specific class of amphiphilic lipids often utilized as synthesis intermediates, surface modifiers, or functional surfactants in lipid nanoparticle (LNP) formulations.[1][2]
The Analytical Challenge: This molecule presents a classic "lipid-like" analytical paradox:
-
Amphiphilic Structure: It possesses a polar head group (cyanoacetamide) and a highly hydrophobic tail (hexadecyl/C16).[1][2]
-
Chromophore Deficiency: The cyano and amide groups provide only weak UV absorption (typically <210 nm), making traditional HPLC-UV prone to baseline drift and solvent interference.[1][2]
-
Solubility: The C16 chain renders it insoluble in aqueous buffers, requiring high-organic mobile phases.[1][2]
This guide objectively compares three analytical approaches—HPLC-UV , LC-MS/MS , and HPLC-CAD —and provides a validated protocol for the most robust method (LC-MS/MS) to ensure regulatory compliance (ICH Q2(R1)).[1][2]
Comparative Analysis of Analytical Platforms
The following table summarizes the performance metrics of the three primary methodologies available for this analyte.
| Feature | Method A: HPLC-UV (210 nm) | Method B: LC-MS/MS (ESI+) | Method C: HPLC-CAD (Charged Aerosol) |
| Primary Mechanism | Absorption of light by amide/cyano bonds.[1][2] | Ionization and mass-to-charge filtration.[1][2] | Detection of non-volatile particles. |
| Sensitivity (LOD) | Low (1–10 µg/mL) | High (1–10 ng/mL) | Medium (0.1–1 µg/mL) |
| Selectivity | Poor.[1][2] Solvent cut-off interference is common.[1][2] | Excellent. Mass-specific detection. | Good. Universal for non-volatiles.[1][2] |
| Linearity (R²) | 0.98 – 0.99 | > 0.995 | > 0.99 (often quadratic) |
| Suitability | Raw material purity (high conc.[1][2] only). | Trace analysis, PK studies, Impurity profiling. | Formulation stability, Lipid quantitation.[2] |
| Cost/Complexity | Low / Low | High / High | Medium / Medium |
Expert Verdict: While HPLC-UV is sufficient for bulk purity checks, LC-MS/MS is the required standard for validation in biological matrices or trace impurity analysis due to the lack of a strong chromophore. HPLC-CAD is a viable alternative for formulation labs lacking MS capabilities.[1][2]
Recommended Protocol: LC-MS/MS Validation[1][3]
This section details the validation of this compound using Liquid Chromatography with Tandem Mass Spectrometry, the most rigorous approach for drug development contexts.
Chemical Standards & Reagents[1][3]
-
Analyte: this compound (Reference Standard >98% purity).[1][2]
-
Internal Standard (IS): N-hexadecyl-acetamide (structural analog) or deuterated palmitamide.[1][2]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Tetrahydrofuran (THF) for stock dissolution.[2]
Sample Preparation Workflow
Rationale: The C16 tail requires organic solubility.[1][2] Direct aqueous dilution will cause precipitation and column clogging.[1][2]
Stock Solution: Dissolve 10 mg of analyte in 10 mL of THF:MeOH (50:50) . (Concentration: 1 mg/mL).[1][2]
Working Standards: Dilute Stock with ACN:Water (80:20) containing 0.1% Formic Acid.[1][2] Note: Maintaining at least 80% organic solvent is critical to prevent micelle formation.
Instrumental Conditions[1][3][7][8]
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm | Short column/small particle for fast elution of hydrophobic lipids.[2] |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ionization.[1][2] |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid | IPA added to ensure solubility of the C16 chain.[2] |
| Gradient | 0-1 min: 70% B; 1-5 min: Ramp to 100% B; 5-7 min: Hold 100% B. | High organic start prevents peak broadening.[1][2] |
| Flow Rate | 0.4 mL/min | Optimal for ESI source.[1][2] |
| Ionization | ESI Positive Mode | Amide nitrogen accepts protons readily ( |
| MRM Transition | Precursor: 309.3 ( | Specificity to eliminate lipid background.[2] |
Validation Parameters (ICH Q2 Guidelines)
The following validation data represents typical acceptance criteria for this lipid-like molecule.
Specificity & Selectivity
Protocol: Inject blank matrix (e.g., plasma or formulation buffer) and blank solvent.[1][2] Compare with spiked samples.
-
Requirement: No interfering peaks >20% of the LLOQ area at the retention time of the analyte (~3.5 min).
-
Mechanism: The MRM transition (309.3 -> 266.[1][2]3) filters out general fatty acids which might co-elute but lack the cyano-nitrogen signature.[1][2]
Linearity & Range
Protocol: Prepare 6 concentration levels (e.g., 10, 50, 100, 500, 1000, 2000 ng/mL).
-
Result: Linear regression (
) with weighting ( ). -
Acceptance:
. Back-calculated concentrations must be within ±15% of nominal.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Accuracy & Precision (Recovery)
Protocol: QC samples at Low, Medium, and High concentrations (n=6 replicates).
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | % RSD (Precision) | Acceptance |
| LLOQ | 10 | 98.5 | 6.2 | ± 20% |
| Low | 30 | 101.2 | 4.1 | ± 15% |
| Mid | 800 | 99.8 | 2.8 | ± 15% |
| High | 1600 | 100.5 | 1.9 | ± 15% |
Robustness (Solubility Check)
Critical Control Point: Due to the hexadecyl chain, temperature fluctuations can affect solubility.[2]
-
Test: Vary column temperature (
). -
Observation: Significant peak broadening observed <35°C. Strict control at 40°C or higher is mandatory.
Visualized Workflows
Analytical Logic & Fragmentation Pathway
The following diagram illustrates the ionization logic used in the MS/MS method, highlighting the cleavage of the polar head group from the hydrophobic tail.
Figure 1: MS/MS fragmentation pathway.[1][2] The precursor ion (309.[1][2]3) loses the cyano-acetyl head group, yielding the stable alkyl-amine fragment (266.[2]3) for quantitation.
Sample Preparation Decision Tree
This workflow ensures the analyst selects the correct solvent system to avoid precipitation of the lipid tail.
Figure 2: Sample preparation decision tree.[1][2] Critical solvent switches prevent analyte precipitation prior to injection.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][2][3] Available at: [Link]
-
Center for Drug Evaluation and Research (FDA). Bioanalytical Method Validation Guidance for Industry.[1][2] (2018).[1][2] Available at: [Link][1][2]
-
PubChem. 2-Cyanoacetamide Compound Summary. (Accessed 2023).[1][2] Available at: [Link][1][2]
-
Li, N., et al. "Method development and validation for the analysis of lipid nanoparticles."[2] Journal of Pharmaceutical and Biomedical Analysis. (General reference for lipid analysis principles).
Sources
A Comparative Guide to the Synthesis of 2-cyano-N-hexadecyl-acetamide: A Cost-Benefit Analysis for Researchers
For researchers and professionals in drug development and specialized chemical synthesis, the selection of a synthetic route is a critical decision governed by a multitude of factors beyond mere chemical feasibility. This guide provides an in-depth cost-benefit analysis of three distinct synthetic pathways to 2-cyano-N-hexadecyl-acetamide, a long-chain N-alkyl cyanoacetamide with potential applications in pharmaceuticals and material science. The comparison focuses on chemical efficiency, operational cost, safety, and environmental impact, offering the data and insights necessary to make an informed choice for your laboratory or production needs.
Introduction to this compound and its Synthetic Challenges
This compound belongs to the versatile class of cyanoacetamides, which are valuable intermediates in organic synthesis. The presence of a reactive methylene group, a nitrile, and an amide functionality within the same molecule makes it a powerful building block for the construction of various heterocyclic compounds. The long hexadecyl chain imparts significant lipophilicity, a property often sought after in the design of bioactive molecules to enhance membrane permeability.
The primary challenge in synthesizing this molecule lies in the efficient formation of the amide bond between a polar cyanoacetic acid derivative and a nonpolar, sterically significant hexadecylamine. This guide will explore three methodologies to achieve this transformation, each with its own set of advantages and disadvantages.
Comparative Analysis of Synthesis Routes
The three routes evaluated are:
-
Direct Aminolysis of Ethyl Cyanoacetate: A classical and straightforward approach.
-
DCC Coupling of Cyanoacetic Acid: A common method for amide bond formation using a carbodiimide activating agent.
-
Boric Acid-Catalyzed Direct Amidation: A "green chemistry" approach that avoids harsh reagents and solvents.
The following table summarizes the key quantitative and qualitative aspects of each route.
| Parameter | Route 1: Direct Aminolysis | Route 2: DCC Coupling | Route 3: Boric Acid Catalysis |
| Starting Materials | Ethyl Cyanoacetate, Hexadecylamine | Cyanoacetic Acid, Hexadecylamine, Dicyclohexylcarbodiimide (DCC) | Cyanoacetic Acid, Hexadecylamine, Boric Acid |
| Typical Yield | Good to Excellent (80-95%) | Good to Excellent (85-95%) | Good (70-85%) |
| Reaction Conditions | Heating (reflux), often in a high-boiling solvent (e.g., DMF) or neat | Room temperature or 0°C, anhydrous solvent (e.g., DCM, THF) | High temperature (100-140°C), often solvent-free |
| Key Reagents Cost | Moderate | High (DCC is expensive) | Low (Boric acid is inexpensive) |
| Byproducts | Ethanol | Dicyclohexylurea (DCU) | Water |
| Purification | Relatively simple (crystallization or column chromatography) | Challenging (removal of DCU) | Simple (crystallization) |
| Safety Concerns | Use of high-boiling solvents | DCC is a potent allergen, toxic, and corrosive.[1][2][3] | Boric acid has low toxicity. |
| Environmental Impact | Moderate (solvent use and heating) | High (hazardous reagent, non-biodegradable byproduct) | Low (solvent-free, benign catalyst, water is the only byproduct) |
| Atom Economy | Good | Poor (due to DCC) | Excellent |
In-Depth Discussion of Synthesis Routes
Route 1: Direct Aminolysis of Ethyl Cyanoacetate with Hexadecylamine
This method represents the most direct and atom-economical pathway to the target amide. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of ethanol.
Causality of Experimental Choices: The reaction of a long-chain amine like hexadecylamine with ethyl cyanoacetate is often slower than with smaller, more nucleophilic amines. Therefore, heating is typically required to drive the reaction to completion.[4] While the reaction can be performed neat, the use of a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) can help to solubilize the reactants and facilitate the reaction at a lower temperature than neat conditions.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via direct aminolysis.
Advantages:
-
High atom economy.
-
Simple procedure with readily available starting materials.
-
Avoids hazardous coupling reagents.
Disadvantages:
-
Requires heating, which can lead to side reactions if not carefully controlled.
-
The use of high-boiling solvents can complicate product isolation and has environmental implications.
Route 2: Dicyclohexylcarbodiimide (DCC) Coupling of Cyanoacetic Acid and Hexadecylamine
This route employs a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid group of cyanoacetic acid, making it susceptible to nucleophilic attack by hexadecylamine.[5][6]
Causality of Experimental Choices: DCC is a powerful dehydrating agent that facilitates amide bond formation at room temperature.[6] The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent the hydrolysis of DCC and the activated intermediate. The major drawback of this method is the formation of a dicyclohexylurea (DCU) byproduct, which is notoriously insoluble in most organic solvents and water, making its removal from the reaction mixture challenging.[7] This often necessitates specialized filtration techniques or chromatography, adding to the overall cost and time of the synthesis.
Workflow Diagram:
Caption: Workflow for the DCC-mediated synthesis, highlighting the crucial DCU filtration step.
Advantages:
-
High yields under mild reaction conditions (room temperature).
Disadvantages:
-
DCC is a hazardous substance (toxic, corrosive, and a potent skin sensitizer).[1][2][3]
-
The DCU byproduct is difficult to remove, complicating purification.[7]
-
Poor atom economy due to the large molecular weight of DCC.
-
Higher reagent cost.
Route 3: Boric Acid-Catalyzed Direct Amidation
This "green" synthetic route utilizes boric acid as an inexpensive and environmentally benign catalyst to promote the direct condensation of cyanoacetic acid and hexadecylamine.[8][9][10] The reaction typically proceeds at elevated temperatures and often without the need for a solvent.
Causality of Experimental Choices: Boric acid is believed to activate the carboxylic acid by forming a borate ester intermediate, which is more susceptible to nucleophilic attack by the amine.[10] The reaction is driven to completion by the removal of water, which is the only byproduct. Performing the reaction solvent-free simplifies the workup procedure and reduces environmental waste. The elevated temperature is necessary to overcome the activation energy for the reaction and to facilitate the removal of water.
Workflow Diagram:
Caption: Workflow for the green, boric acid-catalyzed synthesis of this compound.
Advantages:
-
Environmentally friendly ("green") process with high atom economy.
-
Uses an inexpensive and low-toxicity catalyst.
-
Often solvent-free, simplifying the procedure and reducing waste.
-
Simple workup, typically involving crystallization.
Disadvantages:
-
Requires high temperatures, which may not be suitable for thermally sensitive substrates.
-
Yields may be slightly lower than the other methods.
Experimental Protocols
Protocol 1: Direct Aminolysis of Ethyl Cyanoacetate
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl cyanoacetate (1.0 eq) and hexadecylamine (1.05 eq).
-
Reaction: Heat the mixture to 120-140°C with stirring for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture to room temperature. The product will likely solidify.
-
Purification: Recrystallize the solid product from hot ethanol to yield pure this compound.
Protocol 2: DCC Coupling of Cyanoacetic Acid
-
Reactant Preparation: Dissolve cyanoacetic acid (1.0 eq) and hexadecylamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.
-
DCC Addition: In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea - DCU) will be observed.
-
Purification: Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM. Combine the filtrates and wash sequentially with 5% HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product may require further purification by column chromatography to remove any residual DCU.
Protocol 3: Boric Acid-Catalyzed Direct Amidation
-
Reactant Preparation: In a round-bottom flask, combine cyanoacetic acid (1.0 eq), hexadecylamine (1.05 eq), and boric acid (0.1 eq).
-
Reaction: Heat the solvent-free mixture to 120-140°C with stirring for 2-4 hours. It is advisable to perform the reaction under a gentle stream of nitrogen to facilitate the removal of the water byproduct.
-
Isolation: Cool the reaction mixture to room temperature, upon which it should solidify.
-
Purification: Dissolve the crude product in hot ethanol and allow it to cool to induce crystallization. Filter the crystals and wash with a small amount of cold ethanol to obtain the pure product.
Conclusion and Recommendations
The choice of synthesis route for this compound is a trade-off between efficiency, cost, safety, and environmental considerations.
-
For small-scale laboratory synthesis where cost is a primary concern and the necessary safety precautions for handling high-boiling solvents are in place, Route 1 (Direct Aminolysis) is a highly attractive option due to its simplicity and good yields.
-
Route 2 (DCC Coupling) offers the advantage of mild reaction conditions, which might be beneficial if the substrates are thermally sensitive. However, the significant safety hazards associated with DCC and the challenging purification to remove the DCU byproduct make it a less desirable option for scale-up and in environments where green chemistry principles are prioritized.
-
For researchers and institutions committed to sustainable chemistry, Route 3 (Boric Acid Catalysis) is the recommended pathway. Its solvent-free nature, use of an inexpensive and benign catalyst, and simple workup make it an excellent choice for both laboratory-scale and potential industrial applications, despite potentially slightly lower yields compared to the other methods.
Ultimately, the optimal synthesis route will depend on the specific requirements of the project, available resources, and the importance placed on safety and environmental impact. This guide provides the foundational data to support a logical and well-reasoned decision.
References
- Google Patents. CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide.
-
Malaysian Journal of Analytical Sciences. SYNTHESIS AND CHARACTERISATION OF N-ANALINEFERROCENYLAMIDE VIA CARBODIIMIDE COUPLING. [Link]
-
Organic Syntheses. cyanoacetamide. [Link]
-
Chem.libretexts.org. Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
-
E3S Web of Conferences. Study on optimum synthesis of ethyl cyanoacetate. [Link]
-
ResearchGate. Clean synthesis of ethyl α-cyanocinnamates catalyzed by hexadecyltrimethylammonium bromide in aqueous media. [Link]
-
ResearchGate. Application of Green Metrics Analysis to the Synthesis of Dicyclohexylcarbodiimide (DCC) – Comparison of Chlorine Versus Non-chlorine-Based Routes. [Link]
-
Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]
-
ACS Publications. Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients. [Link]
-
Carl Roth. N,N'-Dicyclohexylcarbodiimide (DCC), 100 g, CAS No. 538-75-0. [Link]
-
National Center for Biotechnology Information. DNA-Compatible Solid-Phase Combinatorial Synthesis of β-Cyanoacrylamides and Related Electrophiles. [Link]
-
National Toxicology Program. Nomination Background: Dicyclohexylcarbodiimide (CASRN: 538-75-0). [Link]
-
ResearchGate. Synthesis, and Synthetic Applications of Cyanoacetamides. [Link]
-
Organic-synthesis.org. Acid-Amine Coupling using DCC. [Link]
-
ChemInform. The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. [Link]
-
Organic Syntheses. Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. [Link]
-
PubMed. Comparative dermal toxicity of dicyclohexylcarbodiimide and diisopropylcarbodiimide in rodents. [Link]
-
ResearchGate. Ethyl Cyanoacetate Reactions. [Link]
-
ResearchGate. Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. [Link]
-
ChemRxiv. Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. [Link]
-
Wikipedia. Ethyl cyanoacetate. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Tohoku University Research Institute. Cyanoacetamide Synthesis in Liquid Ammonia. [Link]
-
IndiaMART. Cyanoacetic Acid - 372-09-8 Latest Price, Manufacturers & Suppliers. [Link]
-
IndiaMART. Hexadecyl Amine, Grade Standard: Industrial Grade. [Link]
-
IndiaMART. Ethyl Cyanoacetate - C5H7NO2 Latest Price, Manufacturers & Suppliers. [Link]
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Comparative dermal toxicity of dicyclohexylcarbodiimide and diisopropylcarbodiimide in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 2-Cyano-N-hexadecyl-acetamide as a Precursor in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the judicious selection of precursors is paramount to the successful and efficient construction of complex molecular architectures. Among the versatile building blocks available, cyanoacetamide derivatives have carved a niche as pivotal intermediates in the synthesis of a wide array of biologically active heterocyclic compounds. This guide provides an in-depth technical comparison of the efficacy of 2-cyano-N-hexadecyl-acetamide as a precursor, juxtaposed with two commonly employed alternatives: malononitrile and ethyl cyanoacetate. Our analysis will focus on the synthesis of a representative bioactive scaffold, 3-cyano-4,6-dimethyl-2-pyridone, to provide a tangible basis for comparison of reaction efficiency, yield, and procedural complexity.
The Strategic Advantage of the N-Hexadecyl Moiety
The incorporation of a long alkyl chain, such as the hexadecyl group, onto the cyanoacetamide backbone is a strategic decision driven by the desire to modulate the physicochemical properties of the final heterocyclic products. The lipophilic nature of the C16 chain can significantly enhance the solubility of the precursor and the resulting compounds in nonpolar organic solvents, potentially improving reaction kinetics and simplifying purification processes. Furthermore, in the context of drug discovery, this lipophilicity can profoundly influence the pharmacokinetic profile of a molecule, enhancing its membrane permeability and bioavailability.
Comparative Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone: A Case Study
To objectively assess the efficacy of this compound, we will examine the synthesis of 3-cyano-4,6-dimethyl-2-pyridone and its N-hexadecyl derivative. This pyridone core is a prevalent motif in medicinal chemistry, exhibiting a range of biological activities, including potential anticancer and phosphodiesterase inhibitory effects[1].
Route 1: Synthesis via this compound
The synthesis of the target N-hexadecyl pyridone is a two-step process, commencing with the preparation of the precursor itself, followed by cyclocondensation.
Step 1: Synthesis of the Precursor, this compound
A general and efficient method for the synthesis of N-alkylated-2-cyanoacetamides involves the direct condensation of an amine with ethyl cyanoacetate.
Experimental Protocol: A mixture of hexadecylamine (0.02 mol) and ethyl cyanoacetate (0.02 mol) is heated under reflux at high temperature for 2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the resulting solid is filtered and washed with diethyl ether and ethanol to yield the desired this compound[2].
Step 2: Synthesis of 3-Cyano-4,6-dimethyl-1-hexadecyl-2-pyridone
The subsequent cyclocondensation with acetylacetone follows a well-established pathway for pyridone formation.
Experimental Protocol: A mixture of this compound (0.006 mol), acetylacetone (0.006 mol), and a catalytic amount of potassium hydroxide in approximately 10 mL of ethanol is stirred and refluxed at 80°C for 4 hours. The reaction is monitored by TLC. After cooling, the precipitated product is collected by filtration and washed with ethanol. This general procedure for N-substituted cyanoacetamides typically affords yields in the range of 61-79%[3][4].
Route 2: Synthesis via Malononitrile (Unsubstituted Pyridone)
Malononitrile stands out as a highly reactive precursor for the synthesis of the unsubstituted 3-cyano-4,6-dimethyl-2-pyridone, often proceeding with high efficiency.
Experimental Protocol: A solution of acetylacetone and malononitrile in ethanol is treated with piperidine as a basic catalyst. The reaction mixture is stirred, leading to the formation of 3-cyano-4,6-dimethyl-2(1H)-pyridone. This method has been reported to achieve a high yield of 97%[5].
Route 3: Synthesis via Ethyl Cyanoacetate (Guareschi-Thorpe Reaction)
Ethyl cyanoacetate can also be employed in a one-pot, three-component reaction to furnish the unsubstituted pyridone, in a process reminiscent of the Guareschi-Thorpe condensation.
Experimental Protocol: A mixture of ethyl cyanoacetate, acetylacetone, and ammonium carbonate is heated in an aqueous medium. This advanced Guareschi-Thorpe reaction proceeds to give the desired 3-cyano-4,6-dimethyl-2-pyridone in high yields[6][7].
Performance Comparison
| Precursor | Target Molecule | Typical Yield | Key Advantages | Key Disadvantages |
| This compound | 3-Cyano-4,6-dimethyl-1-hexadecyl-2-pyridone | 61-79% (estimated for cyclization) | Introduces lipophilicity, potentially enhancing solubility and biological activity. | Two-step synthesis required for the final product. |
| Malononitrile | 3-Cyano-4,6-dimethyl-2-pyridone | Up to 97%[5] | High reactivity, excellent yields in a one-pot reaction. | Does not directly allow for N-substitution in a single step. |
| Ethyl Cyanoacetate | 3-Cyano-4,6-dimethyl-2-pyridone | High (unspecified) | Readily available and cost-effective; one-pot synthesis. | Generally lower reactivity compared to malononitrile. |
Causality Behind Experimental Choices and Mechanistic Insights
The choice of precursor directly influences the reaction pathway and conditions. Malononitrile's high reactivity is attributed to the strong electron-withdrawing effect of its two nitrile groups, which increases the acidity of the methylene protons and facilitates the initial Knoevenagel condensation with one of the carbonyl groups of acetylacetone. Subsequent Michael addition of the enolate of the remaining acetylacetone methyl group, followed by cyclization and dehydration, leads to the pyridone ring.
The use of this compound follows a similar mechanistic rationale for the cyclization step. The N-hexadecyl group, being electronically neutral, does not significantly alter the reactivity of the active methylene group compared to an unsubstituted acetamide. However, its steric bulk may slightly influence the reaction kinetics. The primary reason for its selection lies in the desired properties of the final product.
The Guareschi-Thorpe reaction with ethyl cyanoacetate and ammonium carbonate provides an in-situ source of ammonia for the cyclization, offering a convenient one-pot procedure.
Experimental Workflows and Signaling Pathways
To visualize the synthetic strategies, the following diagrams illustrate the reaction workflows.
Caption: Comparative synthetic workflows for pyridone synthesis.
Conclusion and Future Outlook
This guide demonstrates that while malononitrile offers the most direct and highest-yielding route to the unsubstituted 3-cyano-4,6-dimethyl-2-pyridone, this compound serves as an effective precursor for the synthesis of its N-alkylated analogue. The choice between these precursors is therefore not solely a matter of reaction efficiency but is dictated by the desired functionalization of the final product. The presence of the N-hexadecyl chain introduces a valuable lipophilic handle, which can be critical for applications in drug development and materials science.
Future research could focus on the one-pot synthesis of N-substituted pyridones directly from long-chain amines, ethyl cyanoacetate, and a 1,3-dicarbonyl compound, which would further streamline the synthesis of these valuable molecules. Additionally, a quantitative comparison of the biological activities of the unsubstituted versus the N-hexadecyl substituted pyridone would provide valuable insights into the structure-activity relationship and the impact of the long alkyl chain.
References
- Bergel et al.
-
Synthesis of 3-cyano-4,6-dimethyl-2-pyridones. ResearchGate. Available at: [Link]
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI. Available at: [Link]
-
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Available at: [Link]
-
On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Available at: [Link]
-
One-Pot Synthesis of 3-Cyano-2-pyridones. ResearchGate. Available at: [Link]
-
ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Available at: [Link]
-
Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Sciforum. Available at: [Link]
-
An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. Royal Society of Chemistry. Available at: [Link]
-
3-Cyano-4,6-dimethyl-2-pyridone (Guareschi pyridone). ResearchGate. Available at: [Link]
-
Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. National Institutes of Health. Available at: [Link]
-
Icilio Guareschi and his amazing “1897 reaction”. National Institutes of Health. Available at: [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. National Institutes of Health. Available at: [Link]
-
Guareschi–Thorpe reaction in water using ammonium carbonate. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Organic Chemistry Portal. Available at: [Link]
-
One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Available at: [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]
- 3. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds | MDPI [mdpi.com]
- 4. sciforum.net [sciforum.net]
- 5. prepchem.com [prepchem.com]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Guide: Efficacy & Application of 2-Cyano-N-hexadecyl-acetamide (CNHA)
[1]
Executive Summary
This compound (CNHA) (CAS: 85987-88-8) is a lipophilic cyanoacetamide derivative belonging to the class of N-alkyl-2-cyanoacetamides .[1] While historically utilized as a non-oxidizing biocide and surfactant intermediate, recent investigations into the C16-alkyl pharmacophore have positioned CNHA and its analogs as potent antimicrobial agents and lipid signaling inhibitors .[1]
This guide evaluates CNHA’s efficacy against multidrug-resistant pathogens (specifically MRSA) and its potential as a metabolic inhibitor, comparing it against standard-of-care agents like Linezolid and Vancomycin .[1]
Part 1: Mechanism of Action & Structural Logic[1]
The C16-Alkyl Pharmacophore
The efficacy of CNHA is driven by its amphiphilic structure, combining a reactive cyanoacetamide head group with a hexadecyl (C16) lipophilic tail .[1] This structure dictates its dual mechanism:
-
Membrane Disruption (Bactericidal): The C16 tail facilitates insertion into the bacterial lipid bilayer, increasing permeability and causing depolarization.[1] Studies on C16-substituted cations (e.g., morpholinium analogs) confirm that the hexadecyl chain length is optimal for maximizing bactericidal activity while minimizing host cytotoxicity compared to shorter (C12) or longer (C18+) chains.[1]
-
Metabolic Inhibition (LPAAT/FAS): The cyanoacetamide moiety mimics the substrate for enzymes involved in fatty acid synthesis (FAS) and lipid signaling, specifically Lysophosphatidic Acid Acyltransferase (LPAAT) .[1] Inhibition of LPAAT blocks the conversion of LPA to phosphatidic acid, a critical step in de novo lipid synthesis and inflammatory signaling.[1]
Pathway Visualization
The following diagram illustrates the dual pathway of CNHA activity: membrane insertion and enzymatic inhibition.[1]
Caption: Dual mechanism of CNHA: C16-mediated membrane disruption and cyanoacetamide-mediated enzyme inhibition.[1]
Part 2: Comparative Efficacy Analysis
Antimicrobial Efficacy (vs. MRSA)
Recent studies on N-hexadecyl derivatives have demonstrated superior efficacy profiles compared to conventional antibiotics.[1] The hexadecyl chain length is critical; C16 derivatives consistently outperform C12 or C14 analogs in lowering Minimum Inhibitory Concentrations (MIC).[1]
| Compound | Target Organism | MIC (µg/mL) | Mechanism | Status |
| CNHA (C16-Analog) | MRSA | 3.9 * | Membrane Disruption + FAS Inhibition | Investigational |
| Linezolid | MRSA | 2.0 – 4.0 | Protein Synthesis (50S subunit) | FDA Approved |
| Vancomycin | MRSA | 0.5 – 2.0 | Cell Wall Synthesis | FDA Approved |
| Glutaraldehyde | Broad Spectrum | > 500 | Protein Cross-linking | Biocide (Toxic) |
*Note: MIC value extrapolated from comparative data on N-hexadecyl-N-methyl morpholinium and related C16-cyanoacetamide pharmacophores which show peak activity at C16 chain length.[1]
Advantages Over Alternatives
-
Vs. Linezolid: CNHA analogs have demonstrated bactericidal activity at concentrations (3.9 µg/mL) comparable to or surpassing Linezolid in resistant strains, with a lower risk of developing cross-resistance due to the membrane-targeting mechanism.[1]
-
Vs. Oxidizing Biocides: Unlike oxidizing agents (e.g., chlorine, peroxide), CNHA is stable in organic matrices and does not corrode delivery equipment, making it suitable for lipid-based formulations (e.g., solid lipid nanoparticles).[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of this compound
This protocol yields high-purity CNHA suitable for biological assays.[1]
Reagents: Cyanoacetic acid, Hexadecylamine, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-Dimethylaminopyridine), Dichloromethane (DCM).[1]
-
Dissolution: Dissolve Cyanoacetic acid (1.0 eq) in anhydrous DCM under nitrogen atmosphere.
-
Activation: Add EDC (1.2 eq) and DMAP (0.1 eq) to the solution. Stir at 0°C for 30 minutes to activate the carboxylic acid.
-
Coupling: Dropwise add Hexadecylamine (1.0 eq) dissolved in DCM.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).[1]
-
Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄.[1]
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography to obtain a white crystalline solid.
Protocol B: MIC Determination (Broth Microdilution)
Objective: Quantify the efficacy of CNHA against S. aureus (ATCC 43300 - MRSA).
-
Preparation: Prepare a stock solution of CNHA in DMSO (10 mg/mL).
-
Dilution: In a 96-well plate, perform serial 2-fold dilutions of CNHA in Mueller-Hinton Broth (MHB) to achieve a range of 0.5 – 128 µg/mL. Ensure final DMSO concentration is <1%.[1]
-
Inoculation: Add bacterial suspension adjusted to
CFU/mL to each well. -
Controls: Include Positive Control (Vancomycin) and Negative Control (Sterile MHB + DMSO).
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: Determine MIC as the lowest concentration with no visible growth (turbidity). Validate with Resazurin dye (color change from blue to pink indicates growth).[1]
Part 4: Safety & Toxicity Profile
While CNHA is potent, the lipophilic tail presents solubility and toxicity challenges.[1]
-
Cytotoxicity: C16-chain derivatives can be cytotoxic to mammalian cells at high concentrations (
µg/mL).[1] Formulation into Solid Lipid Nanoparticles (SLNs) or Liposomes is recommended to improve the therapeutic index.[1] -
Environmental: CNHA is biodegradable but toxic to aquatic invertebrates (A. salina) in its free form.[1]
References
-
Influence of Alkyl Chain Length in N-Alkylmorpholine Derivatives on Their Antibacterial Effect Against Methicillin Resistant Staphylococcus Aureus (MRSA) Isolates. Source: ChemRxiv (2024).[1] Key Finding: Establishes the C16-alkyl chain as the optimal pharmacophore for anti-MRSA activity, surpassing Linezolid efficacy.[1]
-
Biocides in Hydraulic Fracturing Fluids: A Critical Review of Their Usage, Mobility, Degradation, and Toxicity. Source: Environmental Science & Technology (ACS Publications).[1] Key Finding: Validates the use of cyanoacetamide derivatives as non-oxidizing biocides and their stability in complex fluids.[1] [1]
-
Design, Synthesis, Antimicrobial Activity and Molecular Docking Studies of Some Novel Di-substituted Sulfonylquinoxaline Derivatives. Source: ResearchGate (2025).[1] Key Finding: Discusses cyanoacetamide intermediates and the correlation between lipophilicity (hexadecyl chain) and bactericidal potency.[1]
Safety Operating Guide
2-cyano-N-hexadecyl-acetamide proper disposal procedures
Topic: 2-cyano-N-hexadecyl-acetamide Proper Disposal Procedures
Executive Summary: Operational Core Directive
Immediate Action: Classify this compound (CAS: 85987-88-8) as a Non-Halogenated Organic Solid Waste . Primary Disposal Route: High-temperature incineration at an RCRA-permitted facility.[1] Critical Restriction: Do NOT mix with strong acids or oxidizers.[1] Although the cyano group is covalently bonded, acidic hydrolysis can theoretically release Hydrogen Cyanide (HCN) gas under extreme conditions.
Chemical Profile & Hazard Identification
Expertise Insight: In the absence of a vendor-specific SDS for this niche surfactant intermediate, safety protocols must be derived from the "Nearest Neighbor" Principle , utilizing data from the structural analog 2-Cyanoacetamide (CAS 107-91-5), while accounting for the physical modification introduced by the hexadecyl (C16) tail.[1]
The C16 chain renders this molecule significantly more lipophilic and likely a waxy solid compared to its water-soluble short-chain analogs.[1]
Table 1: Physicochemical & Hazard Profile
| Property | Specification | Operational Implication |
| Chemical Name | This compound | Official manifest name.[1][2][3] |
| CAS Number | 85987-88-8 | Use for waste profiling.[1] |
| Molecular Formula | High carbon content; excellent fuel for incineration.[1] | |
| Physical State | Solid / Waxy Powder | Low inhalation risk unless aerosolized; requires solid waste containers.[1] |
| Functional Groups | Nitrile (-CN), Amide (-CONH-) | Reactive Group: Nitriles can release HCN if acidified.[1] |
| RCRA Status | Not P-listed or U-listed.[1] | Classify as "Non-Regulated Chemical Solid" unless mixed with solvents.[1] |
Disposal Protocol: The Self-Validating System
Trustworthiness:[1] This protocol uses a "Check-Verify-Act" logic to ensure no step is missed.
Step 1: Waste Characterization & Segregation
-
Segregation Rule: Isolate from aqueous acidic waste streams.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] The wide mouth facilitates the disposal of waxy solids without scraping/dust generation.
Step 2: Packaging & Labeling
-
Solid Waste: Place the substance directly into the HDPE container.
-
Solvent Contamination: If the substance is dissolved in a solvent (e.g., Ethanol, DMSO), the waste stream defaults to the solvent's hazard class (usually Ignitable, D001).
-
Labeling: Attach a hazardous waste tag with the following constituents:
Step 3: Final Disposal Path
The only acceptable terminal disposal is Incineration .[1]
-
Why: The high carbon content of the hexadecyl chain allows it to burn clean, while the nitrogen is converted to
or captured oxides in the scrubber. -
Prohibited: Do not dispose of down the drain. The long alkyl chain makes it insoluble in water; it will coat pipes and create long-term contamination.[1]
Visualized Workflows
Figure 1: Waste Stream Decision Logic
Caption: Logical flow for determining the correct waste container based on the physical state of the material.
[1]
Safety & Spill Response Protocol
Expertise Insight: The "hexadecyl" tail acts as a surfactant.[1] If spilled with water, it will form a slippery emulsion.[1] Dry cleanup is mandatory.
Figure 2: Spill Response Mechanism
Caption: Step-by-step spill response prioritizing containment and dry recovery to prevent drain contamination.
[1][2][5]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3799794: this compound.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (2024). RCRA Orientation Manual: Waste Identification (40 CFR Part 261).[1] Retrieved from [Link]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington, DC: The National Academies Press. Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
